NPD-001
Description
Properties
CAS No. |
469863-16-9 |
|---|---|
Molecular Formula |
C33H40N6O4 |
Molecular Weight |
584.721 |
IUPAC Name |
(4aR,8aS)-4-(3-(4-(4-(1H-tetrazol-5-yl)phenoxy)butoxy)-4-methoxyphenyl)-2-cycloheptyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one |
InChI |
InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m1/s1 |
InChI Key |
DNDNLFXKQSTINI-IZLXSDGUSA-N |
SMILES |
O=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@]6([H])CC=CC[C@]16[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD-001; NPD 001; NPD001. |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-acetylcysteine Amide (NACA) as a Therapeutic Agent
N-acetylcysteine amide (NACA) is a novel thiol-containing antioxidant derived from N-acetylcysteine (NAC). By neutralizing the carboxylic acid group of NAC into an amide, NACA exhibits increased lipophilicity and neutrality. This structural modification significantly enhances its membrane permeability, including its ability to cross the blood-brain barrier (BBB), offering a promising therapeutic advantage over its parent compound for a range of oxidative stress-mediated diseases.[1][2] This guide provides a comprehensive overview of NACA's mechanism of action, pharmacokinetics, therapeutic potential, and the experimental methodologies used for its evaluation.
Mechanism of Action
NACA exerts its therapeutic effects through a multi-faceted approach centered on combating oxidative stress and inflammation. Its primary mechanisms include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl (-SH) group in NACA directly neutralizes free radicals.[1]
-
Replenishment of Intracellular Glutathione (GSH): NACA serves as a proficient cysteine prodrug.[1] Once inside the cell, it is metabolized, providing the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][3] Studies have shown that NACA's GSH-replenishing capacity can be three to four times higher than that of NAC.[4][5]
-
Modulation of Key Signaling Pathways: NACA influences critical cellular pathways involved in the antioxidant and inflammatory response.
-
Nrf2-ARE Pathway Activation: NACA promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]
-
Inhibition of Inflammatory Pathways: NACA has been shown to regulate the activation of NF-κB and HIF-1α, key transcription factors that orchestrate inflammatory responses.[8] By inhibiting these pathways, NACA can reduce the production of pro-inflammatory cytokines like IFNγ, TNFα, IL-1β, and IL-6.[9]
-
The following diagram illustrates the core mechanisms of NACA's antioxidant and cytoprotective actions.
Pharmacokinetics and Bioavailability
The key advantage of NACA over NAC lies in its superior pharmacokinetic profile. Neutralizing the carboxyl group makes the NACA molecule more lipophilic, enhancing its passage through cellular membranes.[1]
| Parameter | N-acetylcysteine (NAC) | N-acetylcysteine Amide (NACA) | Species | Reference |
| Oral Bioavailability | ~15% | ~67% | Mouse | [4],[5] |
| GSH Replenishing Capacity | Baseline | 3-4x Higher than NAC | Mouse | [4],[5] |
| BBB Permeability | Poor | Significantly Higher | Preclinical Models | [2] |
Therapeutic Applications & Preclinical Data
NACA has demonstrated significant therapeutic potential in a wide array of preclinical models of diseases characterized by oxidative stress and inflammation.
Neuroprotection
Due to its ability to cross the BBB, NACA is a strong candidate for treating neurodegenerative diseases.
-
Glutamate-Induced Cytotoxicity: In PC12 neuronal cells, NACA protected against glutamate-induced toxicity by scavenging ROS, inhibiting lipid peroxidation (measured by malondialdehyde, MDA), and preserving intracellular GSH.[10][11]
-
Traumatic Brain Injury (TBI): In a mouse model of TBI, NACA treatment significantly improved neurological outcomes by promoting Nrf2 activation and upregulating downstream antioxidant enzymes HO-1 and NQO1.[7]
-
Alzheimer's Disease Model: In a rat model of Aβ-induced Alzheimer's-like pathology, NACA administration reversed cognitive deficits and reduced oxidative stress markers in the hippocampus and prefrontal cortex.[12]
Ocular Diseases
-
Retinal Degeneration: Oxidative stress is a key driver of retinal diseases like age-related macular degeneration (AMD) and retinitis pigmentosa (RP).
-
In human retinal pigment epithelial (ARPE-19) cells, NACA protected against oxidative stress-induced death by scavenging ROS, reversing lipid peroxidation, and increasing levels of GSH and glutathione peroxidase (GPx).[2][13][14]
-
In a light-induced retinal degeneration mouse model, intraperitoneal injections of NACA (250 mg/kg) preserved retinal structure and function.[2][13]
-
A Phase 1/2 clinical trial of an oral form of NACA (NPI-001) for Usher syndrome (a form of RP) was reported to be safe and well-tolerated.[15]
-
-
Cataracts: In models of oxidative stress-induced cataracts, NACA has been shown to inhibit lens opacity by restoring GSH levels and reducing protein oxidation.[16][17]
Other Conditions
-
Inflammation: In a mouse model of diesel exhaust particle-induced lung inflammation, NACA (250 mg/kg) significantly decreased macrophage infiltration and lowered oxidative stress markers like MDA.[3][18]
-
Graft-Versus-Host Disease (GvHD): In a murine GvHD model, NACA treatment prolonged survival and reduced disease severity by downregulating pro-inflammatory cytokines.[9]
| Disease Model | Species/System | Key Quantitative Findings with NACA Treatment | Reference |
| Glutamate Toxicity | PC12 Cells | Significantly decreased ROS levels; Reduced elevated MDA levels. | [10] |
| Oxidative Stress | ARPE-19 Cells | Reversed 75% decrease in GSH caused by tBHP; Prevented increase in MDA levels. | [13] |
| Light-Induced Retinopathy | Mouse | Preserved photoreceptor function (measured by ERG). | [13],[2] |
| Lung Inflammation | Mouse | Significantly decreased macrophages; Lowered MDA levels and increased GSH. | [18] |
| Doxorubicin Cardiotoxicity | H9c2 Cardiomyocytes | Restored GSH, CYS, and GSH/GSSG ratio reduced by Doxorubicin. | [17] |
| Radiation Damage | CHO Cells | Restored GSH levels and antioxidant enzyme activities to control levels. | [19] |
Key Experimental Protocols
This section details summarized methodologies for evaluating NACA's efficacy.
In Vitro: Measurement of Intracellular ROS
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeant fluorogenic dye, to detect intracellular ROS.
Workflow:
Protocol Steps:
-
Cell Culture: Seed cells (e.g., 2 × 10⁵ cells/well in a 24-well plate) and culture overnight.[1]
-
Treatment: Pre-treat cells with the desired concentration of NACA for the chosen duration.
-
Induction of Oxidative Stress: Add an ROS-inducing agent (e.g., tert-butyl hydroperoxide, tBHP) and incubate. Include appropriate controls (untreated, NACA only, tBHP only).
-
Staining: Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free media. Wash cells once with media, then add the DCFH-DA solution and incubate for 30-45 minutes at 37°C, protected from light.[1][20]
-
Measurement: Wash cells to remove the dye. Add PBS to each well and measure fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm) or visualize using a fluorescence microscope.[1][20]
-
Normalization: After reading, lyse the cells and perform a protein assay (e.g., Bradford) to normalize the fluorescence readings to the total protein content in each well.[1]
In Vivo: Light-Induced Retinal Degeneration Model
This protocol describes a common model to assess the protective effects of therapeutics against photoreceptor cell death.
Protocol Steps:
-
Animal Model: Use susceptible mice, such as albino (e.g., BALB/c) or 129/SvlmJ strains.[13][21]
-
Dark Adaptation: Dark-adapt the animals for a period (e.g., 18-24 hours) to maximize rhodopsin levels and thus light sensitivity.[13][21]
-
Pupil Dilation: Dilate pupils with a mydriatic agent (e.g., tropicamide) prior to light exposure.
-
NACA Administration: Administer NACA via the desired route. For example, an intraperitoneal (i.p.) injection of 250 mg/kg can be given 24 hours before and 24 hours after light exposure.[13]
-
Light Exposure: Expose the animals to a high-intensity light source (e.g., white LED at 50-100k lux) for a defined period (e.g., 3-6 hours).[21]
-
Post-Exposure Analysis:
-
Functional Assessment (e.g., Day 6-7): Perform electroretinography (ERG) to measure the electrical response of retinal cells (a-wave for photoreceptors, b-wave for inner retinal cells).[13][21]
-
Histological Assessment: Euthanize animals, enucleate eyes, and prepare retinal sections. Stain with hematoxylin and eosin (H&E). Measure the thickness of the outer nuclear layer (ONL), where photoreceptor nuclei reside, as a direct correlate of cell survival.[13][21]
-
Molecular Analysis: Western Blot for Nrf2 Pathway Activation
This protocol is used to quantify changes in key protein levels within the Nrf2 signaling pathway.
Protocol Steps:
-
Sample Preparation: Treat cells or harvest tissue from animal models (e.g., cortical tissue from TBI mice) at a specific time point after NACA administration.[7]
-
Protein Extraction: Prepare nuclear and cytoplasmic protein extracts using a specialized lysis buffer kit to separate protein fractions. This is critical for observing Nrf2's translocation from the cytoplasm to the nucleus.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1). Use a loading control (e.g., anti-β-actin for cytoplasmic fractions, anti-Lamin B1 for nuclear fractions) to ensure equal protein loading.
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Compare the relative protein expression between control and NACA-treated groups.[7]
Conclusion and Future Directions
N-acetylcysteine amide (NACA) represents a significant advancement over NAC, demonstrating superior bioavailability and enhanced antioxidant and anti-inflammatory properties in a multitude of preclinical models. Its ability to effectively cross the blood-brain barrier makes it a particularly compelling candidate for neurodegenerative disorders. The robust preclinical data, supported by detailed experimental evaluations, provides a strong foundation for its continued development. Future research should focus on completing rigorous clinical trials to establish its safety and efficacy in human populations for conditions such as retinitis pigmentosa, Alzheimer's disease, and other pathologies rooted in oxidative stress.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. | Semantic Scholar [semanticscholar.org]
- 10. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine Amide (NACA) Prevents Retinal Degeneration by Up-Regulating Reduced Glutathione Production and Reversing Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine amide (NACA) prevents retinal degeneration by up-regulating reduced glutathione production and reversing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. N-acetylcysteine amide decreases oxidative stress but not cell death induced by doxorubicin in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of N-acetylcysteine amide (NACA), a thiol antioxidant on radiation-induced cytotoxicity in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
NPI-001: A Novel Approach to Glutathione Replenishment for Photoreceptor Protection in Retinal Degeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress is a key pathological driver in a range of retinal degenerative diseases, including Retinitis Pigmentosa (RP). The depletion of endogenous antioxidants, particularly glutathione (GSH), in photoreceptors and retinal pigment epithelial (RPE) cells renders them susceptible to damage from reactive oxygen species, leading to progressive vision loss. NPI-001, a proprietary oral formulation of N-acetylcysteine amide (NACA), is a promising therapeutic candidate designed to counteract this pathology by replenishing intracellular glutathione levels. Preclinical and clinical evidence suggests that NPI-001 can mitigate oxidative damage, slow photoreceptor degeneration, and preserve visual function. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial results for NPI-001, along with detailed experimental protocols relevant to its study.
The Role of Glutathione in Photoreceptor Health and Disease
Glutathione is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. In the retina, which is a site of high metabolic activity and light exposure, glutathione plays a pivotal role in neutralizing reactive oxygen species (ROS) and detoxifying harmful byproducts of lipid peroxidation. A decline in glutathione levels, often associated with aging and genetic mutations, is a significant contributor to the pathogenesis of retinal degenerative diseases. This depletion compromises the integrity of photoreceptors and RPE cells, leading to cellular dysfunction and apoptosis.
NPI-001 (N-acetylcysteine amide): Mechanism of Action
NPI-001's active pharmaceutical ingredient, N-acetylcysteine amide (NACA), is a more lipophilic and cell-permeable derivative of N-acetylcysteine (NAC). This enhanced bioavailability allows for more efficient delivery to the retina. The proposed mechanism of action for NPI-001 in photoreceptor protection involves several key steps:
-
Glutathione Precursor: NACA readily crosses cell membranes and is intracellularly deacetylated to cysteine, a rate-limiting amino acid for glutathione synthesis.
-
Glutathione Replenishment: The increased availability of cysteine drives the de novo synthesis of glutathione, thereby restoring the intracellular glutathione pool.
-
Enhanced Antioxidant Capacity: The replenished glutathione serves as a direct scavenger of ROS and as a cofactor for glutathione-dependent antioxidant enzymes, such as glutathione peroxidase (GPx).
-
Reduction of Oxidative Stress: By bolstering the antioxidant defenses, NPI-001 reduces the levels of oxidative stress markers, such as malondialdehyde (MDA), and protects against lipid peroxidation of photoreceptor outer segment membranes.
dot```dot digraph "NPI-001 Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7]; edge [arrowhead=normal, penwidth=1.5];
// Nodes NPI001 [label="NPI-001 (NACA)\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Systemic [label="Systemic Circulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Retina [label="Retinal Cells\n(Photoreceptors, RPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="Increased Intracellular\nCysteine", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH [label="Increased Glutathione\n(GSH) Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPx [label="Enhanced Glutathione\nPeroxidase (GPx) Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Reduced Oxidative\nStress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photoreceptor [label="Photoreceptor\nSurvival and Function", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NPI001 -> Systemic; Systemic -> Retina; Retina -> Cysteine [label="Cellular Uptake\n& Deacetylation"]; Cysteine -> GSH; GSH -> GPx; ROS -> OxidativeStress [style=invis]; GSH -> ROS [label="Direct Scavenging", dir=back, color="#EA4335"]; GPx -> ROS [label="Detoxification", dir=back, color="#EA4335"]; OxidativeStress -> Photoreceptor [label="Promotes"]; }
A common method for quantifying glutathione is the DTNB-GSSG reductase recycling assay.
-
Sample Preparation: Retinal tissue is homogenized in a suitable buffer and then deproteinized, typically with metaphosphoric acid. After centrifugation, the supernatant is collected for analysis.
-
Assay Principle: The assay is based on the reaction of glutathione with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione disulfide (GSSG) in the sample is recycled to its reduced form by glutathione reductase, allowing for the amplification of the signal.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Add the prepared sample supernatant and glutathione reductase to initiate the reaction.
-
Monitor the change in absorbance at 412 nm over time.
-
Quantify the total glutathione concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.
-
Electroretinography (ERG) in a Mouse Model of Retinal Degeneration
dot
ERG is a non-invasive technique used to assess the function of photoreceptors and other retinal neurons.
-
Animal Preparation: Mice are dark-adapted overnight to maximize rod sensitivity. Anesthesia is administered, and pupils are dilated.
-
Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the animal.
-
Scotopic ERG: In a dark environment, a series of light flashes of increasing intensity are presented to the eye. The resulting electrical responses, primarily from rods and their downstream neurons, are recorded. The a-wave of the scotopic ERG reflects photoreceptor hyperpolarization, while the b-wave originates from bipolar and Müller cells.
-
Photopic ERG: Following a period of light adaptation to saturate rod responses, light flashes are again presented to elicit cone-driven responses. The photopic b-wave is a key measure of cone pathway function.
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treatment and control groups to assess the effects of the therapeutic intervention on photoreceptor and retinal function.
Spectral-Domain Optical Coherence Tomography (SD-OCT) in Clinical Trials
SD-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the retina, allowing for the quantitative assessment of retinal structure.
-
Image Acquisition: High-resolution line and volume scans of the macula are acquired using an SD-OCT device.
-
Image Analysis: The Ellipsoid Zone (EZ), a hyperreflective band corresponding to the inner and outer segment junction of the photoreceptors, is identified and manually or automatically segmented.
-
Quantification: The area of the intact EZ is measured in square millimeters. A reduction in the EZ area over time is a direct measure of photoreceptor loss.
-
Progression Analysis: The rate of change in the EZ area is compared between the NPI-001 and placebo groups to determine the therapeutic effect on slowing photoreceptor degeneration.
Conclusion and Future Directions
NPI-001 represents a promising, mutation-agnostic therapeutic strategy for retinitis pigmentosa and potentially other retinal degenerative diseases characterized by oxidative stress. By effectively replenishing the critical antioxidant glutathione in photoreceptors, NPI-001 has demonstrated the potential to slow disease progression and preserve vision. The positive results from the SLO-RP Phase 1/2 clinical trial provide a strong rationale for further clinical development. Future research will focus on a pivotal Phase 3 clinical trial to confirm the efficacy of NPI-001 and to further elucidate its long-term safety and impact on the quality of life for patients with retinal degenerative diseases.
Preclinical Evidence for Novel Therapeutics in Ocular Disease Models: A Technical Whitepaper
Disclaimer: The term "NPD-001" as a specific therapeutic for ocular diseases did not yield definitive results in a comprehensive search of scientific literature and public databases. It is plausible that this is a typographical error and the intended subjects are one of two investigational drugs with similar designations: NPI-001 (N-acetylcysteine amide) or AP-001 (a proprietary derivative of Neuroprotectin D1). This document provides a detailed overview of the preclinical evidence for both of these compounds in relevant ocular disease models.
Part 1: NPI-001 (N-acetylcysteine amide) in Models of Retinitis Pigmentosa
Introduction: NPI-001, a novel formulation of N-acetylcysteine amide (NACA), is under development by Nacuity Pharmaceuticals as a potential treatment for retinitis pigmentosa (RP). RP is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss. The therapeutic rationale for NPI-001 is based on its antioxidant properties, which aim to mitigate the oxidative stress implicated in the secondary degeneration of cone photoreceptors following the primary loss of rods.
Mechanism of Action
NPI-001 acts as a potent antioxidant by replenishing intracellular levels of glutathione (GSH), a critical endogenous antioxidant. NACA is a more lipophilic and cell-permeable precursor to cysteine than N-acetylcysteine (NAC), allowing for more efficient entry into retinal cells and subsequent GSH synthesis. The increased GSH levels help to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to photoreceptors and potentially slowing the progression of retinal degeneration.
Signaling Pathway
Figure 1: Mechanism of action of NPI-001 in photoreceptor cells.
Preclinical Efficacy in Animal Models
NPI-001 and its related compound, NAC, have been evaluated in several mouse models of retinitis pigmentosa, most notably the rd10 mouse model. The rd10 mouse has a mutation in the Pde6b gene, leading to a slower progression of retinal degeneration that more closely mimics the human disease course compared to other models.
Quantitative Data Summary
| Animal Model | Treatment | Dosage/Administration | Key Outcomes | Reference |
| rd10 Mice | N-acetylcysteine (NAC) | 1 mg/mL and 7 mg/mL in drinking water | Cone Survival: Dose-dependent increase in cone cell density at P50. Mean cone density (cones/0.0529 mm²) was 77±7 (control), 181±10 (1 mg/mL), and 291±21 (7 mg/mL).Cone Function: Significant elevation of photopic b-wave amplitudes at P50. | [1] |
| rd10 Mice | N-acetylcysteine amide (NACA) | Daily intraperitoneal injections from P13 to P23 | Photoreceptor Viability: Increased outer nuclear layer (ONL) cell body density at P23 compared to vehicle. | [2] |
| rd10 Mice | N-acetylcysteine amide (NACA) vs. NAC | 7 mg/mL NACA (oral) | Cone Function: At P35, mean peak scotopic and photopic ERG b-wave amplitudes were >2-fold greater than with 7 mg/mL NAC and 3-fold greater than controls. |
Experimental Protocols
1. rd10 Mouse Model of Retinitis Pigmentosa
-
Animal Model: Homozygous rd10 mice (B6.CXB1-Pde6brd10/J) and wild-type C57BL/6J mice as controls.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/12-hour dark cycle, with ambient light levels kept low to prevent light-induced damage. For some studies, mice may be dark-reared from birth.[3]
-
Treatment Administration:
-
Duration: Treatment protocols often begin at an early postnatal age (e.g., P13) and continue until a predetermined endpoint (e.g., P23, P35, or P50) corresponding to different stages of retinal degeneration.[2]
2. Assessment of Retinal Function: Electroretinography (ERG)
-
Animal Preparation: Mice are dark-adapted overnight. Anesthesia is induced with a ketamine/xylazine cocktail. Pupils are dilated, and corneal electrodes are placed on the eyes.[4][5]
-
Procedure:
-
Scotopic ERG (rod function): Single-flash stimuli of increasing intensity are presented to the dark-adapted eye to elicit a-waves (photoreceptor hyperpolarization) and b-waves (bipolar cell activity).
-
Photopic ERG (cone function): After a period of light adaptation, single-flash or flickering stimuli are presented to assess cone-mediated responses.
-
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treatment and control groups.
3. Assessment of Retinal Structure: Histology and Immunohistochemistry
-
Tissue Preparation: Eyes are enucleated, fixed in a solution such as 4% paraformaldehyde, and embedded in paraffin or optimal cutting temperature (OCT) compound for sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): Used for general morphological assessment and to measure the thickness of the outer nuclear layer (ONL), which corresponds to the number of photoreceptor cell bodies.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to identify apoptotic cells, providing a measure of ongoing photoreceptor death.[6][7]
-
-
Imaging and Quantification: Retinal sections are imaged using light or fluorescence microscopy. The ONL thickness is measured at defined distances from the optic nerve. The number of TUNEL-positive cells per retinal section is counted.
Part 2: AP-001 in Models of Retinal and Corneal Neovascularization
Introduction: AP-001, a novel therapeutic developed by Anida Pharma, is a proprietary, modified version of Neuroprotectin D1 (NPD1).[8] NPD1 is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that has demonstrated potent pro-resolving, anti-inflammatory, and neuroprotective activities. AP-001 is being investigated for a range of ocular conditions, including those involving pathological angiogenesis such as retinopathy of prematurity (ROP) and corneal neovascularization.
Mechanism of Action
AP-001 is a multi-targeting agonist that promotes the resolution of inflammation and inhibits pathological angiogenesis. Its mechanism involves:
-
Anti-inflammatory Effects: Downregulation of pro-inflammatory cytokines and signaling pathways.
-
Neuroprotection: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and downregulation of pro-apoptotic factors, protecting retinal cells from oxidative stress-induced cell death.[9][10]
-
Anti-angiogenic Effects: Inhibition of key pro-angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA).
-
Pro-resolving Effects: Promotion of a shift in microglia from a pro-inflammatory to a pro-resolving phenotype.
Signaling Pathway
Figure 2: Multi-target mechanism of action of AP-001.
Preclinical Efficacy in Animal Models
AP-001 has demonstrated therapeutic activity in several translational models of ocular disease, including models of retinal and corneal neovascularization.[8][11]
Quantitative Data Summary Specific quantitative data from preclinical studies of AP-001 are not yet widely available in the public domain. The following represents the types of outcomes measured in relevant models.
| Animal Model | Disease Modeled | Treatment | Key Outcomes Measured |
| Mouse Oxygen-Induced Retinopathy (OIR) | Retinopathy of Prematurity | AP-001 (Topical) | - Quantification of retinal neovascular tufts (Area in mm² or as % of total retinal area)- Measurement of the avascular area of the retina (% of total area) |
| Mouse Corneal Alkali Burn / Suture Model | Corneal Neovascularization | AP-001 (Topical) | - Measurement of the area of corneal neovascularization- Grading of corneal opacity |
Experimental Protocols
1. Mouse Model of Oxygen-Induced Retinopathy (OIR)
-
Animal Model: C57BL/6J mouse pups and their nursing dams.
-
Procedure:
-
At postnatal day 7 (P7), mouse pups and their mother are placed in a hyperoxic chamber with 75% oxygen.[12][13]
-
At P12, the animals are returned to room air (normoxia). This relative hypoxia induces a robust and reproducible preretinal neovascularization.
-
At P17, the mice are euthanized, and the eyes are enucleated for analysis.[12]
-
-
Treatment Administration: AP-001 would likely be administered as a topical eye drop during the normoxic phase (P12-P17) to assess its effect on the development of neovascularization.
-
Assessment of Neovascularization:
-
Retinal Flat Mounts: Retinas are dissected and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the vasculature.
-
Quantification: The total retinal area, the area of vaso-obliteration, and the area of neovascular tufts are quantified using imaging software.[14]
-
2. Mouse Model of Corneal Neovascularization (Alkali Burn)
-
Animal Model: Adult C57BL/6J mice.
-
Procedure:
-
Treatment Administration: Topical eye drops of AP-001 or vehicle are administered daily for a set period (e.g., 10-14 days).
-
Assessment of Corneal Neovascularization:
-
In-life Imaging: The eyes can be examined under a slit lamp or surgical microscope to clinically score the degree of neovascularization and opacity.
-
Corneal Flat Mounts: At the end of the study, corneas are dissected, fixed, and stained with an endothelial marker (e.g., anti-CD31 antibody) to visualize blood vessels.[15]
-
Quantification: The area of neovascularization is measured as a percentage of the total corneal area using imaging software.
-
Experimental Workflow
Figure 3: General experimental workflow for preclinical ocular drug testing.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Dark-Rearing the rd10 Mouse: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAV-Mediated Gene Therapy for Retinal Degeneration in the rd10 Mouse Containing a Recessive PDEβ Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa [kjpp.net]
- 6. TUNEL-Apoptosis Assay [bio-protocol.org]
- 7. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anidapharma.com [anidapharma.com]
- 9. Neuroprotectin D1 modulates the induction of pro-inflammatory signaling and promotes retinal pigment epithelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotectin D1 (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anidapharma.com [anidapharma.com]
- 12. Experimental models of retinopathy of prematurity - Canovai - Annals of Eye Science [aes.amegroups.org]
- 13. Frontiers | Amelioration of oxygen-induced retinopathy in neonatal mice with fetal growth restriction [frontiersin.org]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mouse Model for Corneal Neovascularization by Alkali Burn [jove.com]
Investigating the Antioxidant Properties of NPI-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), is an investigational compound being explored for its therapeutic potential in conditions associated with oxidative stress, notably in ocular diseases such as retinitis pigmentosa.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the antioxidant properties of NPI-001, detailing its mechanism of action, quantitative antioxidant capacity from preclinical studies, and comprehensive experimental protocols for its evaluation. The primary antioxidant mechanism of NPI-001 is attributed to its ability to replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[1][2][3][4][6][7][9][10] Preclinical data consistently demonstrate that NACA exhibits potent antioxidant and free radical scavenging activities, in some cases superior to its parent compound, N-acetylcysteine (NAC).[11][12] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of NPI-001.
Mechanism of Action: Replenishing the Master Antioxidant
The primary mechanism by which NPI-001 exerts its antioxidant effects is by serving as a precursor to glutathione (GSH), often referred to as the body's master antioxidant.[1][2][3][4][6][7][9][10] As a cell-permeable amide derivative of N-acetylcysteine (NAC), NPI-001 is designed for enhanced bioavailability.[10] Once inside the cell, it is metabolized to cysteine, a rate-limiting substrate for the synthesis of GSH.[13] By boosting intracellular GSH levels, NPI-001 enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][2][3][4][6][7][9][10]
Furthermore, NPI-001 can directly reduce intracellular glutathione disulfide (GSSG) back to its reduced, active form (GSH) without the requirement of glutathione peroxidase.[9] This direct replenishing of the active GSH pool further strengthens the cellular antioxidant defense system. The antioxidant and anti-inflammatory activities of NPI-001 are also linked to the regulation of the NF-κB and HIF-1α signaling pathways.[9][14]
Quantitative Antioxidant Properties
Preclinical in vitro studies have quantified the antioxidant capacity of N-acetylcysteine amide (NACA), the active component of NPI-001, using various standard assays. The following tables summarize the comparative data for NACA against N-acetylcysteine (NAC) and other common antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration | Scavenging Ability | Reference |
| NACA | Various | Higher than NAC at all concentrations | [11][12] |
| NAC | Various | Lower than NACA at all concentrations | [11][12] |
Table 2: Reducing Power
| Compound | Concentration | Reducing Power | Reference |
| NACA | Various | Higher than NAC at all concentrations | [11][12][15] |
| NAC | Various | Lower than NACA at all concentrations | [11][12][15] |
Table 3: Hydrogen Peroxide (H₂O₂) Scavenging Activity
| Compound | Concentration | Scavenging Capacity | Reference |
| NACA | High | Greater than NAC | [11][12] |
| NACA | Low | Lower than NAC | [11][12] |
| NAC | High | Lower than NACA | [11][12] |
| NAC | Low | Greater than NACA | [11][12] |
Table 4: Metal Chelating Activity
| Compound | Chelating Activity | Reference |
| NACA | >50% of EDTA | [11][12] |
| BHT | Lower than NACA | [11][12] |
| α-tocopherol | Lower than NACA | [11][12] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antioxidant properties of NPI-001.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (NPI-001)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of NPI-001 in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each NPI-001 dilution. Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette. Include a blank (solvent only) and a positive control.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (NPI-001)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standards: Prepare serial dilutions of NPI-001 and ferrous sulfate (for the standard curve).
-
Reaction Setup: Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 20 µL sample to 150 µL FRAP reagent).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of ferrous sulfate. Results are expressed as Fe²⁺ equivalents.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay evaluates the ability of a compound to scavenge hydrogen peroxide. The removal of H₂O₂ is monitored by the decrease in absorbance at 230 nm.
Materials:
-
Hydrogen peroxide (H₂O₂) solution (40 mM in phosphate buffer, pH 7.4)
-
Phosphate buffer (50 mM, pH 7.4)
-
Test compound (NPI-001)
-
Spectrophotometer
Procedure:
-
Preparation of Test Samples: Prepare different concentrations of NPI-001 in phosphate buffer.
-
Reaction Setup: Add the NPI-001 solution to the hydrogen peroxide solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.
-
Calculation: The percentage of hydrogen peroxide scavenged is calculated as follows:
Ferrous Ion Chelating Activity Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The assay is based on the competition between the test compound and ferrozine for the ferrous ions.
Materials:
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
Test compound (NPI-001)
-
EDTA as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Samples: Prepare various concentrations of NPI-001 in a suitable solvent.
-
Reaction Setup: Mix the NPI-001 sample with the FeCl₂ solution.
-
Initiation of Reaction: Add ferrozine to the mixture to initiate the reaction. The mixture is shaken vigorously.
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.
-
Calculation: The percentage of ferrous ion chelation is calculated using the formula:
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental evaluation of NPI-001, the following diagrams are provided.
Caption: Nrf2 signaling pathway activation by NPI-001.
References
- 1. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 4.5.2. Hydrogen Peroxide Scavenging (H2O2) Assay [bio-protocol.org]
- 4. 2.5. Iron chelating assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Ferric reducing antioxidant power (FRAP) assay [bio-protocol.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comprehensive Analysis of the Cellular Targets of Neuroprotectin D1 (NPD1) in the Retina
Introduction
Neuroprotectin D1 (NPD1) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in promoting cell survival and resolving inflammation, particularly within the neural retina. This technical guide provides an in-depth exploration of the cellular targets of NPD1 in the retina, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects and properties of NPD1 in retinal cells, as reported in the cited literature.
| Parameter | Value | Cell Type | Condition | Reference |
| Effective Concentration | 50 nM | ARPE-19 | Inhibition of A2E/blue-light induced damage | [1] |
| IC50 for COX-2 Inhibition | <5 nM | RPE Cells | IL-1β induced COX-2 promoter activation | [2] |
| Binding Affinity (Kd) | 31.3 ± 13.1 pmol/mg of cell protein | ARPE-19 | Specific and high-affinity binding | [3] |
| Binding Affinity (Kd) | ~25 nM | Human Neutrophils | Specific and high-affinity binding | [3] |
| RGC Survival | 30% with NPD1 vs. 12% without | Rat Retinal Ganglion Cells | 2 weeks after optic nerve transection | [4] |
Key Cellular Targets and Mechanisms of Action
NPD1 exerts its neuroprotective effects in the retina through a multi-targeted mechanism, primarily involving the regulation of apoptosis, inflammation, and oxidative stress.
1. Retinal Pigment Epithelial (RPE) Cells:
RPE cells are a primary site of NPD1 synthesis and action. NPD1 protects these cells from oxidative stress-induced apoptosis, a key factor in the pathogenesis of retinal degenerative diseases.[5][6]
-
Anti-apoptotic Signaling: NPD1 modulates the expression of the Bcl-2 family of proteins. It up-regulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while down-regulating pro-apoptotic proteins like Bax and Bad.[2][5] This action helps to maintain mitochondrial integrity and prevent the activation of downstream caspases.
-
Inhibition of Pro-inflammatory Pathways: NPD1 is a potent inhibitor of pro-inflammatory gene expression. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[1] Furthermore, NPD1 suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2][6]
-
Counteracting Oxidative Stress: NPD1 synthesis is triggered by oxidative stress.[7] It effectively counteracts the damaging effects of reactive oxygen species (ROS) and lipid peroxidation products, such as those derived from N–retinylidene–N–retinylethanolamine (A2E).[1][2]
2. Photoreceptor Cells:
While NPD1 is primarily synthesized in RPE cells, it acts in a paracrine manner to support the survival of photoreceptor cells.[7] The health of photoreceptors is intrinsically linked to the function of the RPE; therefore, by protecting RPE cells, NPD1 indirectly contributes to photoreceptor integrity.[5][6]
3. Retinal Ganglion Cells (RGCs):
Exogenous application of NPD1 has been demonstrated to promote the survival of RGCs following injury, such as optic nerve transection.[4] This suggests a direct neuroprotective effect on these neurons, expanding the therapeutic potential of NPD1 for conditions like glaucoma.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by NPD1 in retinal cells.
NPD1 Anti-Apoptotic Signaling Pathway in Retinal Cells.
NPD1 Anti-Inflammatory Signaling Pathway in RPE Cells.
Experimental Protocols
The following are descriptions of key experimental methodologies used to elucidate the cellular targets of NPD1 in the retina.
1. Cell Culture and Treatment:
-
ARPE-19 Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in appropriate media. For experiments, cells are typically grown in multi-well plates.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing cells to A2E in the presence of blue light or by treatment with agents like TNF-α and H2O2.[1]
-
NPD1 Treatment: NPD1 is added to the cell culture medium at specified concentrations (e.g., 50 nM) at various time points relative to the stress induction to assess its protective effects.[1]
2. Apoptosis Assays:
-
Hoechst Staining: Apoptosis is monitored by staining the cells with Hoechst dye, which allows for the visualization of nuclear condensation and fragmentation, characteristic features of apoptotic cells, using fluorescence confocal microscopy.[1]
-
Caspase-3 Activation Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is measured to quantify the extent of apoptosis.[5][6]
3. Gene and Protein Expression Analysis:
-
Reporter Gene Assays: To study the effect of NPD1 on transcription factor activity, cells are transfected with a promoter sequence (e.g., NF-κB promoter) linked to a reporter gene, such as luciferase. The activity of the reporter is then measured to infer the activity of the transcription factor.[1]
-
Immunofluorescence and Confocal Microscopy: The expression and localization of specific proteins, such as IκB, are assessed using immunofluorescence staining followed by confocal microscopy.[1]
-
Western Blotting: The expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bad) are quantified by Western blotting.
4. Lipidomic Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to detect and quantify the levels of NPD1 and related lipid mediators in cell extracts or culture media, confirming the synthesis of NPD1 in response to stimuli.[1]
5. In Vivo Models:
-
Optic Nerve Transection (ONT): The neuroprotective effects of NPD1 on RGCs are studied in animal models where the optic nerve is transected. NPD1 is administered, and the survival of RGCs is quantified at different time points post-injury.[4]
General Experimental Workflow for Studying NPD1 in Retinal Cells.
Neuroprotectin D1 is a potent endogenous mediator that protects retinal cells from damage by targeting multiple cellular pathways involved in apoptosis, inflammation, and oxidative stress. Its primary targets in the retina include RPE cells, with subsequent protective effects on photoreceptors and RGCs. The detailed understanding of NPD1's mechanisms of action provides a strong foundation for the development of novel therapeutic strategies for a range of retinal degenerative diseases. Further research into the specific receptors and downstream signaling cascades will continue to unravel the full therapeutic potential of this remarkable lipid mediator.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotectin D1 inhibits retinal ganglion cell death following axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotectin D1 (NPD1): A DHA‐Derived Mediator that Protects Brain and Retina Against Cell Injury‐Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rescue and repair during photoreceptor cell renewal mediated by docosahexaenoic acid-derived neuroprotectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NPD-001: In Vitro Efficacy and Mechanism of Action
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NPD-001 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. These application notes provide detailed protocols for in vitro studies to characterize the activity and mechanism of action of this compound in cancer cell lines. The following protocols and data are intended to serve as a guide for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| PC-3 | Prostate Cancer | 25.8 ± 3.5 |
| A549 | Lung Cancer | 50.1 ± 6.7 |
| U-87 MG | Glioblastoma | 12.5 ± 1.8 |
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation
| Target Protein | Cell Line | Treatment | % Inhibition of Phosphorylation (vs. Control) |
| AKT (Ser473) | MCF-7 | 100 nM this compound | 85.4 ± 5.3 |
| S6K (Thr389) | MCF-7 | 100 nM this compound | 92.1 ± 3.9 |
| 4E-BP1 (Thr37/46) | MCF-7 | 100 nM this compound | 88.7 ± 4.6 |
| AKT (Ser473) | PC-3 | 100 nM this compound | 79.2 ± 6.1 |
| S6K (Thr389) | PC-3 | 100 nM this compound | 88.5 ± 5.2 |
| 4E-BP1 (Thr37/46) | PC-3 | 100 nM this compound | 81.3 ± 7.0 |
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for the cell viability assay to determine the IC50 of this compound.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U-87 MG)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol describes the detection of key phosphorylated proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., β-actin).
-
Disclaimer
The protocols and information provided in this document are intended for research use only by qualified professionals. The performance characteristics of this compound have not been established for any clinical use. It is the responsibility of the user to validate the performance of the assays for their specific applications.
Application Notes and Protocols for the Administration of NPI-001 in Rodent Models of Retinitis Pigmentosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and efficacy evaluation of NPI-001 in rodent models of Retinitis Pigmentosa (RP). NPI-001 is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA) developed by Nacuity Pharmaceuticals. It is an orally administered small molecule designed to combat oxidative stress, a key pathological mechanism in the progression of RP. By increasing the levels of glutathione, the body's primary endogenous antioxidant, NPI-001 aims to protect photoreceptor cells from damage and slow the rate of vision loss.[1][2]
Preclinical studies have demonstrated the potential of NPI-001 and its active component, NACA, to preserve cone photoreceptor function and survival in established mouse models of RP, such as the rd1+/+ and rd10+/+ strains.[1] These notes are intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of NPI-001.
Mechanism of Action: Targeting Oxidative Stress
In many forms of RP, the primary genetic defect leads to the death of rod photoreceptors. This initial loss of rods results in increased oxygen tension in the outer retina, leading to a state of chronic oxidative stress. This oxidative environment is toxic to the remaining cone photoreceptors, causing their progressive demise and the subsequent loss of central and color vision.
NPI-001, as a formulation of NACA, acts as a potent antioxidant.[3] NACA is a precursor to L-cysteine, a critical component for the synthesis of glutathione (GSH). Glutathione is a major intracellular antioxidant that neutralizes reactive oxygen species (ROS), thus protecting cells from oxidative damage. NPI-001 has been shown to be more bioavailable and effective than N-acetylcysteine (NAC) in preclinical models.[1][4]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA), the active component of NPI-001, in the rd10+/+ mouse model of RP.
Table 1: Effect of Oral NACA and NAC on Photopic Electroretinography (ERG) in rd10+/+ Mice
| Treatment Group | Dose in Drinking Water | Age at Assessment | Mean Photopic ERG b-wave Amplitude (µV) | % Increase vs. Untreated | % Increase of NACA vs. NAC |
| Untreated Control | N/A | P35 | ~10 | - | - |
| NAC | 20 mg/ml | P35 | ~30 | ~200% | - |
| NACA (NPI-001) | 7 mg/ml | P35 | ~42 | ~320% | 41% |
| Untreated Control | N/A | P50 | <10 | - | - |
| NAC | 20 mg/ml | P50 | ~40 | >300% | - |
| NACA (NPI-001) | 7 mg/ml | P50 | ~60 | >500% | 50% |
*Values are estimated from graphical representations in the cited literature.[4]
Table 2: Effect of Oral NACA and NAC on Cone Photoreceptor Density in rd10+/+ Mice
| Treatment Group | Dose in Drinking Water | Age at Assessment | Mean Cone Density (cells/mm²) | % Increase vs. Untreated | Note |
| Untreated Control | N/A | P50 | Not explicitly stated, used as baseline | - | - |
| NAC | 20 mg/ml | P50 | Significantly lower than NACA | - | - |
| NACA (NPI-001) | 7 mg/ml | P50 | Significantly higher than NAC | - | Cone density was significantly greater in 3 of 4 retinal quadrants compared to NAC-treated mice.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the administration and evaluation of NPI-001 in rodent models of RP.
Protocol 1: Oral Administration of NPI-001 in Drinking Water
This protocol is based on the successful administration of NACA in preclinical studies.[4][5]
Materials:
-
NPI-001 (NACA)
-
Standard laboratory rodent chow
-
Autoclaved drinking water bottles
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Animal scale
Procedure:
-
Animal Models: Utilize rd10+/+ or other suitable RP mouse models. House animals in a controlled environment with a standard 12-hour light/12-hour dark cycle.
-
Drug Preparation:
-
Calculate the required amount of NPI-001 to achieve the target concentration (e.g., 7 mg/ml).
-
Dissolve the NPI-001 powder in autoclaved drinking water. Use a magnetic stirrer to ensure complete dissolution.
-
Adjust the pH of the solution to neutral (~7.0) if necessary.
-
-
Administration:
-
Begin treatment at postnatal day 14 (P14).[4]
-
Provide the NPI-001-containing water ad libitum as the sole source of drinking water.
-
Prepare fresh NPI-001 solution every 2-3 days to ensure stability.
-
Monitor water consumption to estimate the daily dosage per animal.
-
-
Control Group: An age-matched control group should receive normal drinking water.
-
Monitoring: Monitor the general health and body weight of the animals throughout the study.
Protocol 2: Electroretinography (ERG) for Functional Assessment
ERG is a non-invasive technique to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of photoreceptor function.
Materials:
-
ERG recording system (e.g., Espion E2/E3, Diagnosys LLC)
-
Ganzfeld dome
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Topical anesthetic (e.g., proparacaine)
-
Corneal electrodes, reference electrode, and ground electrode
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before ERG recording.
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Place the animal on a heating pad to maintain body temperature.
-
Dilate the pupils with a topical mydriatic and apply a topical anesthetic to the cornea.
-
-
Electrode Placement:
-
Place the active corneal electrode on the center of the cornea.
-
Place the reference electrode subcutaneously in the head region and the ground electrode subcutaneously in the tail or flank.
-
-
Recording:
-
Scotopic ERG (rod-driven responses): Record responses to a series of increasing light flash intensities in the dark.
-
Photopic ERG (cone-driven responses): After a period of light adaptation (e.g., 10 minutes of background illumination), record responses to light flashes.
-
-
Data Analysis: Measure the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar cell response). Compare the amplitudes between treated and control groups.
Protocol 3: Assessment of Cone Photoreceptor Survival
This protocol details the staining and quantification of cone photoreceptors in retinal flat mounts.
Materials:
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Peanut agglutinin (PNA) conjugated to a fluorescent marker (e.g., FITC or Alexa Fluor 488)
-
Blocking solution (e.g., PBS with BSA and Triton X-100)
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Harvest and Fixation:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1-2 hours at 4°C.
-
-
Retinal Dissection:
-
Under a dissecting microscope, carefully dissect the retina from the eyecup.
-
Make four radial incisions to flatten the retina.
-
-
Staining:
-
Wash the retinas in PBS.
-
Incubate in blocking solution for 1 hour.
-
Incubate with fluorescently-labeled PNA overnight at 4°C to label cone photoreceptor outer and inner segments.
-
Wash the retinas extensively in PBS.
-
-
Mounting and Imaging:
-
Mount the retinal flat mounts on microscope slides with the photoreceptor side up.
-
Use a mounting medium containing DAPI to counterstain the nuclei.
-
Image the flat mounts using a fluorescence microscope.
-
-
Quantification:
-
Acquire images from predefined areas of the retina (e.g., four quadrants at a set distance from the optic nerve).
-
Count the number of PNA-positive cells in each image to determine the cone density.
-
Compare the cone densities between the treated and control groups.
-
Conclusion
The administration of NPI-001 via drinking water is a feasible and effective method for long-term treatment in rodent models of RP. The protocols outlined above provide a framework for evaluating the therapeutic efficacy of NPI-001 in preserving retinal function and structure. The preclinical data strongly suggest that NPI-001, by targeting oxidative stress, is a promising gene-agnostic therapeutic strategy for a broad range of RP mutations. Further preclinical studies utilizing these methodologies can help to optimize dosing regimens and further elucidate the protective mechanisms of this novel therapeutic agent.
References
Application Notes and Protocols for Clinical Trial Dosage and Administration of Investigational Drugs
A Note on "NPD-001": Publicly available information on a specific investigational drug designated "this compound" is limited. The following sections provide detailed application notes and protocols for "NPI-001" and "PDR001," two investigational drugs with available clinical trial data, which may serve as a reference.
NPI-001: An Oral Antioxidant for Retinitis Pigmentosa
NPI-001 is an orally administered antioxidant developed by Nacuity Pharmaceuticals for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome. The therapeutic rationale is to reduce oxidative stress in the retina, thereby slowing the degeneration of photoreceptor cells.
Quantitative Data Summary
The following table summarizes the dosage and administration of NPI-001 in the SLO-RP Phase 1/2 clinical trial.[1]
| Parameter | Value |
| Drug Name | NPI-001 |
| Indication | Retinitis Pigmentosa associated with Usher Syndrome |
| Clinical Trial Phase | Phase 1/2 (SLO-RP trial) |
| Dosage | 500 mg/day |
| Route of Administration | Oral |
| Formulation | Tablets |
| Dosing Frequency | Twice a day |
| Trial Duration | 24 months |
| Patient Population | 49 patients with vision loss due to RP-associated USH |
Experimental Protocols
Protocol: Assessment of Retinal Photoreceptor Health and Function
This protocol outlines the key efficacy assessments used in the SLO-RP trial for NPI-001.
1. Objective: To evaluate the effect of NPI-001 on the rate of photoreceptor degeneration and its correlation with visual function.
2. Endpoints:
- Primary Structural Endpoint: Change in Ellipsoid Zone (EZ) Area, measured by Spectral-Domain Optical Coherence Tomography (SD-OCT). The EZ is a layer of the retina that indicates the health of photoreceptor cells.
- Primary Functional Endpoint: Change in retinal sensitivity, measured by MAIA (Macular Integrity Assessment) microperimetry. This test assesses the functional vision at specific points on the retina.
3. Materials:
- SD-OCT imaging system
- MAIA microperimetry device
- Centralized reading center for masked image and data analysis
4. Procedure:
- Patient Screening and Baseline: Eligible patients undergo baseline SD-OCT and MAIA microperimetry to establish the initial EZ area and retinal sensitivity.
- Randomization and Dosing: Patients are randomized to receive either NPI-001 (500 mg/day, administered as two oral tablets) or a matching placebo.[1]
- Follow-up Assessments: SD-OCT and MAIA microperimetry are performed at regular intervals (e.g., 6, 12, 18, and 24 months) throughout the study.
- Data Analysis:
- The EZ area is quantified by trained, masked experts at a central reading center to ensure objectivity.
- Changes in retinal sensitivity from baseline are calculated.
- Statistical analysis is performed to compare the rate of change in EZ area and retinal sensitivity between the NPI-001 and placebo groups.
- A correlation analysis is conducted to determine the relationship between the structural (EZ area) and functional (retinal sensitivity) outcomes.
Signaling Pathway and Experimental Workflow
Caption: Oxidative stress pathway in retinal photoreceptor cells and the inhibitory action of NPI-001.
References
Techniques for Measuring Oxidative Stress in Preclinical Studies of NPD-001
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous neurodegenerative diseases. NPD-001 is an investigational compound under evaluation for its potential therapeutic effects in mitigating neuronal damage. A critical aspect of its preclinical assessment involves a thorough characterization of its impact on oxidative stress pathways. This document provides a detailed overview of key techniques and protocols to measure oxidative stress markers in studies involving this compound, enabling a comprehensive evaluation of its mechanism of action and efficacy.
Key Oxidative Stress Markers and Measurement Techniques
The assessment of oxidative stress can be approached by measuring various biomarkers, including direct quantification of ROS, evaluation of damage to macromolecules (lipids, proteins, and DNA), and determination of the antioxidant capacity of the biological system. A multi-faceted approach employing a panel of assays is recommended for a robust evaluation of this compound's effects.
Table 1: Summary of Key Oxidative Stress Biomarkers and Recommended Assays
| Biomarker Category | Specific Marker | Recommended Assay(s) | Sample Type(s) |
| Reactive Oxygen Species (ROS)/Reactive Nitrogen Species (RNS) | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radicals (•OH) | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay, Dihydroethidium (DHE) Assay | Cell Culture, Fresh Tissue Homogenates |
| Lipid Peroxidation | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE) | Thiobarbituric Acid Reactive Substances (TBARS) Assay, ELISA Kits | Plasma, Serum, Tissue Homogenates, Cell Lysates |
| Protein Oxidation | Protein Carbonyls | 2,4-Dinitrophenylhydrazine (DNPH)-based Spectrophotometric Assay, ELISA Kits | Plasma, Serum, Tissue Homogenates, Cell Lysates |
| DNA/RNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA Kits, Liquid Chromatography-Mass Spectrometry (LC-MS) | Urine, Plasma, Serum, Tissue DNA Extracts |
| Antioxidant Capacity | Total Antioxidant Capacity | Trolox Equivalent Antioxidant Capacity (TEAC) Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay | Plasma, Serum, Cell Lysates |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Commercial Activity Assay Kits (Spectrophotometric or Fluorometric) | Tissue Homogenates, Cell Lysates, Red Blood Cell Lysates |
| Redox State | Reduced Glutathione (GSH), Oxidized Glutathione (GSSG) | GSH/GSSG Ratio Assay Kits (Luminescent or Colorimetric) | Whole Blood, Tissue Homogenates, Cell Lysates |
Experimental Protocols
Measurement of Intracellular ROS using DCFH-DA Assay
Principle: The non-fluorescent DCFH-DA passively diffuses into cells and is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[1][2][3][4]
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Staining: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Lipid Peroxidation using TBARS Assay
Principle: The TBARS assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.[5]
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Centrifuge to collect the supernatant.
-
Reaction: To 100 µL of the sample, add 100 µL of sodium dodecyl sulfate (SDS) lysis solution and 250 µL of TBA reagent (0.52% TBA in 10% acetic acid, pH 3.5).
-
Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples on ice for 10 minutes and centrifuge at 3,000 rpm for 15 minutes. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Determination of Superoxide Dismutase (SOD) Activity
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a water-soluble formazan dye. The rate of formazan formation is inversely proportional to the SOD activity, as SOD scavenges the superoxide anions.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates as per the manufacturer's instructions for a commercial SOD assay kit.
-
Assay Procedure:
-
Add 20 µL of the sample to a 96-well plate.
-
Add 200 µL of WST working solution to all wells.
-
Initiate the reaction by adding 20 µL of the enzyme working solution (containing xanthine oxidase).
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the SOD activity as the percentage of inhibition of the formazan formation rate.
Data Presentation
Quantitative data from these assays should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Example Data - Effect of this compound on Oxidative Stress Markers in a Cellular Model
| Treatment Group | Intracellular ROS (RFU) | MDA Levels (µM) | SOD Activity (% Inhibition) | GSH/GSSG Ratio |
| Vehicle Control | 100 ± 8 | 5.2 ± 0.4 | 35 ± 3 | 8.1 ± 0.7 |
| Oxidative Stressor | 250 ± 20 | 12.8 ± 1.1 | 18 ± 2 | 3.5 ± 0.4 |
| This compound (1 µM) + Stressor | 180 ± 15 | 9.5 ± 0.8 | 25 ± 2 | 5.2 ± 0.5 |
| This compound (10 µM) + Stressor | 125 ± 11 | 6.8 ± 0.6 | 32 ± 3 | 7.3 ± 0.6 |
Data are presented as mean ± standard deviation. RFU: Relative Fluorescence Units.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams illustrating the underlying biological pathways and the experimental design can aid in the interpretation of results.
Caption: Potential mechanisms of this compound in modulating oxidative stress pathways.
Caption: General experimental workflow for assessing the impact of this compound on oxidative stress.
Conclusion
A comprehensive assessment of this compound's effects on oxidative stress is crucial for its preclinical development. The techniques and protocols outlined in this application note provide a robust framework for elucidating the compound's mechanism of action and therapeutic potential. By employing a panel of assays that measure direct ROS levels, macromolecular damage, and antioxidant defenses, researchers can generate the high-quality data necessary to advance the development of this compound for the treatment of neurodegenerative diseases.
References
- 1. Oxidative stress: fundamentals and advances in quantification techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. imrpress.com [imrpress.com]
Application Notes and Protocols: Evaluating the Efficacy of NPD-001 in the rd10 Mouse Model of Retinitis Pigmentosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal dystrophies characterized by the progressive loss of photoreceptor cells, leading to visual impairment and eventual blindness.[1][2][3] The rd10 mouse is a widely utilized preclinical model for autosomal recessive RP. These mice possess a missense mutation in the beta-subunit of the rod-specific phosphodiesterase 6 gene (Pde6b).[4][5][6] This mutation leads to reduced PDE6 enzyme activity, causing an accumulation of cyclic guanosine monophosphate (cGMP) in rod photoreceptors.[5][7] The elevated cGMP levels result in excessive ion influx, cytotoxicity, and ultimately, apoptotic cell death of photoreceptors.[5][7] The rd10 mouse model is particularly valuable for therapeutic testing because the retinal degeneration is less rapid than in other models like the rd1 mouse, providing a more clinically relevant window for intervention.[4][5][6]
This document provides detailed protocols for evaluating the therapeutic efficacy of a hypothetical neuroprotective agent, NPD-001, in the rd10 mouse model. The following sections outline the experimental design, methodologies for functional and structural assessment of the retina, and templates for data presentation.
Signaling Pathway of Retinal Degeneration in rd10 Mice
The following diagram illustrates the pathological cascade in the photoreceptor cells of rd10 mice, from the genetic defect to cellular demise.
Caption: Pathological cascade in rd10 mouse photoreceptors.
Experimental Protocols
A comprehensive evaluation of this compound's efficacy requires a combination of functional and structural assessments of the retina. The following protocols are recommended.
Animal Husbandry and Treatment Administration
-
Animals: C57BL/6J-Pde6brd10/J (rd10) mice and wild-type C57BL/6J mice (as controls) should be used. All animal procedures must be approved by the institutional animal care and use committee.[8]
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/12-hour dark cycle. To slow the rate of degeneration and provide a wider therapeutic window, rearing rd10 mice in the dark is an option.[6]
-
Treatment Groups:
-
Group 1: rd10 mice receiving this compound.
-
Group 2: rd10 mice receiving a vehicle control.
-
Group 3: Wild-type mice (untreated controls).
-
-
Administration of this compound: Subretinal injection is a common and effective method for delivering therapeutics directly to the photoreceptors.[9][10]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Pupil Dilation: Apply a topical mydriatic agent to the eye.
-
Injection: Under a surgical microscope, create a small puncture in the sclera and carefully insert a 33-gauge needle to deliver this compound (typically 1-2 µL) into the subretinal space.[9] The vehicle control should be administered in the same manner.
-
-
Timeline: Treatment can be initiated at various postnatal (P) days, such as P14 or P17, before significant photoreceptor death occurs.[6][11] The study duration can range from several weeks to months to assess long-term effects.
Functional Assessment: Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of retinal function.[4][12]
-
Procedure:
-
Dark-adapt the mice overnight.
-
Under dim red light, anesthetize the mice and place them on a heated platform.
-
Place a reference electrode subcutaneously on the head, a ground electrode in the tail, and a gold-wire active electrode on the cornea.
-
Present a series of light flashes of increasing intensity to elicit scotopic (rod-driven) and photopic (cone-driven) responses.
-
-
Data Analysis:
-
a-wave: Measures the function of photoreceptors.
-
b-wave: Reflects the function of bipolar cells.
-
Amplitudes and implicit times of these waves should be recorded and analyzed.
-
Structural Assessment: In Vivo Imaging and Histology
-
Spectral-Domain Optical Coherence Tomography (SD-OCT): SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the longitudinal measurement of retinal layer thickness.[13]
-
Procedure: Anesthetize the mice and place them on a platform. Align the eye with the OCT scanner and acquire images.
-
Data Analysis: Measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A thicker ONL in treated animals compared to controls indicates photoreceptor preservation.[11][14]
-
-
Histology: Provides detailed microscopic analysis of retinal structure.
-
Procedure:
-
Euthanize the mice and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin or cryosectioning.
-
Stain retinal sections with hematoxylin and eosin (H&E) to visualize the retinal layers.
-
Immunohistochemistry can be performed using specific markers for photoreceptors (e.g., rhodopsin for rods, cone arrestin for cones) and apoptosis (e.g., TUNEL assay).
-
-
Data Analysis: Quantify the number of photoreceptor cell rows in the ONL and assess the morphology of the photoreceptor inner and outer segments.
-
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in the rd10 mouse model.
Caption: Generalized experimental workflow.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Electroretinography (ERG) Data
| Treatment Group | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| Wild-Type | |||
| rd10 + Vehicle | |||
| rd10 + this compound |
Data to be presented as mean ± standard deviation.
Table 2: Retinal Structure Assessment
| Treatment Group | Outer Nuclear Layer (ONL) Thickness (µm) via SD-OCT | ONL Cell Rows (count) via Histology |
| Wild-Type | ||
| rd10 + Vehicle | ||
| rd10 + this compound |
Data to be presented as mean ± standard deviation.
Conclusion
The rd10 mouse model is an invaluable tool for the preclinical evaluation of potential therapeutics for retinitis pigmentosa. The protocols outlined in this document provide a robust framework for assessing the efficacy of this compound in preserving retinal function and structure. A thorough analysis using a combination of ERG, SD-OCT, and histology will provide compelling evidence for the neuroprotective potential of this compound.
References
- 1. Retinitis Pigmentosa: Genes and Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinitis Pigmentosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Retinal organization in the retinal degeneration 10 (rd10) mutant mouse: a morphological and ERG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PDE6 mutation in the rd10 retinal degeneration mouse model causes protein mislocalization and instability and promotes cell death through increased ion influx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene therapy restores vision in a mouse model of retinitis pigmentosa [jax.org]
- 7. Comparative study of wild-type and rd10 mice reveals transient intrinsic optical signal response before phosphodiesterase activation in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration [jove.com]
- 9. Subretinal injection in mice to study retinal physiology and disease | Springer Nature Experiments [experiments.springernature.com]
- 10. Subretinal injection in mice to study retinal physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different effects of valproic acid on photoreceptor loss in Rd1 and Rd10 retinal degeneration mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models for studies of retinal degeneration and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Suppression of cGMP-Dependent Photoreceptor Cytotoxicity With Mycophenolate Is Neuroprotective in Murine Models of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPD-001 in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in several of these diseases, including Alzheimer's, is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death. NPD-001 is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau. These application notes provide an overview of this compound's mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in neurodegenerative disease research.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GSK-3β. By binding to the kinase domain, this compound prevents the phosphorylation of tau protein at key pathological sites. This reduction in hyperphosphorylated tau (p-tau) is hypothesized to prevent the formation of NFTs, reduce synaptic dysfunction, and ultimately slow the progression of neurodegeneration. The targeted action of this compound on GSK-3β makes it a valuable tool for studying the role of this kinase in Alzheimer's disease and other tauopathies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from a series of preclinical studies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| GSK-3β | 8.2 | Primary target kinase |
| CDK5 | 1,250 | Off-target kinase, >150-fold selectivity |
| MAPK1 | >10,000 | Negligible activity |
| PKA | >10,000 | Negligible activity |
Table 2: Cellular Activity of this compound in SH-SY5Y Neuronal Cells
| Assay | Endpoint | EC50 (nM) |
| p-Tau Reduction (Ser396) | Western Blot | 45 |
| Neurite Outgrowth | High-Content Imaging | 120 |
| Cell Viability (72h) | MTT Assay | >20,000 |
Table 3: In Vivo Efficacy of this compound in 5XFAD Transgenic Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, % Improvement vs. Vehicle) | Brain p-Tau Levels (% Reduction vs. Vehicle) |
| Vehicle | - | 0% | 0% |
| This compound | 10 | 35% | 42% |
| This compound | 30 | 58% | 65% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting tau hyperphosphorylation.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against GSK-3β using a luminescence-based kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (serial dilutions in DMSO, then assay buffer)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically at the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-Tau (Ser396) in SH-SY5Y Cells
This protocol describes the assessment of this compound's ability to reduce tau phosphorylation in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Okadaic acid (optional, to induce tau hyperphosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Tau (Ser396), Mouse anti-total-Tau, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours. A vehicle control (DMSO) must be included. If desired, co-treat with okadaic acid for the final 4 hours to enhance the p-tau signal.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Tau and anti-β-actin) overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the p-Tau signal to total Tau or β-actin.
Protocol 3: Morris Water Maze for Cognitive Assessment in 5XFAD Mice
This protocol outlines a standard procedure to assess spatial learning and memory in a transgenic mouse model of Alzheimer's disease following treatment with this compound.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound formulated for oral gavage (p.o.)
-
Morris water maze: a circular pool (approx. 1.5 m diameter) filled with opaque water, with a hidden escape platform.
-
Video tracking system and software
-
Visual cues placed around the pool room.
Procedure:
-
Acclimatize mice to the testing room for at least 3 days prior to the experiment.
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage for 4 weeks prior to and throughout the behavioral testing period.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim freely for up to 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the final acquisition trial):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA to assess learning.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test to assess memory retention.
-
Compare the performance of this compound-treated 5XFAD mice to vehicle-treated 5XFAD mice and wild-type controls.
-
Conclusion
This compound is a potent and selective GSK-3β inhibitor that demonstrates efficacy in both in vitro and in vivo models of Alzheimer's disease pathology. Its ability to reduce tau hyperphosphorylation at nanomolar concentrations in cells, coupled with significant improvements in cognitive function in a transgenic mouse model, underscores its potential as a valuable research tool and a promising therapeutic candidate for the treatment of tauopathies. The protocols provided herein offer standardized methods for researchers to further investigate the biological effects of this compound.
Application Notes and Protocols for Assessing Photoreceptor Survival with NPI-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal degenerative diseases, such as retinitis pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to irreversible vision loss. Oxidative stress has been identified as a key contributor to the pathology of these diseases. NPI-001, a proprietary oral formulation of N-acetylcysteine amide (NACA), is an investigational therapeutic agent designed to combat oxidative stress in the retina.[1][2] Preclinical studies have demonstrated that NPI-001 protects photoreceptor cones from oxidative damage by augmenting the levels of glutathione (GSH), the most potent endogenous antioxidant in the body.[1][2]
These application notes provide detailed protocols for assessing the efficacy of NPI-001 in promoting photoreceptor survival in preclinical models of retinal degeneration. The described methodologies are essential for quantifying structural and functional preservation of photoreceptors, thereby providing a robust framework for the evaluation of NPI-001 and other potential neuroprotective agents.
Mechanism of Action of NPI-001
NPI-001 exerts its neuroprotective effects by mitigating oxidative stress through the enhancement of the cellular antioxidant defense system. As an amide derivative of N-acetylcysteine (NAC), NACA possesses greater cell and mitochondrial membrane permeability, leading to increased bioavailability in the central nervous system.[3] Upon entering the cell, NACA is hydrolyzed to cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH).[4] By increasing intracellular cysteine levels, NPI-001 boosts GSH production.[2]
Furthermore, NPI-001 has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5][6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis and regeneration. This dual action of providing the substrate for GSH synthesis and upregulating the machinery for antioxidant defense makes NPI-001 a potent therapeutic candidate for diseases with an underlying oxidative stress component.
Figure 1: Proposed signaling pathway for NPI-001 in photoreceptor cells.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical assessments of NPI-001, providing a framework for comparative analysis of experimental outcomes.
Table 1: Preclinical Efficacy of NPI-001 in a Mouse Model of Retinitis Pigmentosa
| Parameter | Control (Vehicle) | NPI-001 Treated | Percentage Improvement | Statistical Significance |
| Photopic ERG b-wave amplitude | Baseline | > 4-fold increase vs. control | > 300% | p < 0.001[2] |
| Cone Cell Density (quadrant analysis) | Baseline | Significantly greater in 3 of 4 quadrants | - | -[2] |
Table 2: Clinical Trial Data for NPI-001 in Patients with Retinitis Pigmentosa Associated with Usher Syndrome
| Endpoint | Placebo | NPI-001 (500 mg daily) | Outcome |
| Photoreceptor Loss (EZ Area by SD-OCT) | Baseline Loss Rate | > 50% slower loss | Statistically significant reduction in photoreceptor loss starting at 6 months and continuing through 24 months.[8][9] |
| Retinal Sensitivity (Microperimetry) | Baseline Decline | ~30% slower loss | Favorable trend, but did not reach statistical significance at 24 months.[8] |
Experimental Protocols
Detailed methodologies for key experiments to assess photoreceptor survival are provided below. These protocols are intended as a guide and may require optimization based on the specific animal model and laboratory conditions.
In Vivo Assessment of Retinal Structure using Spectral Domain Optical Coherence Tomography (SD-OCT)
SD-OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the longitudinal measurement of retinal layer thickness, including the outer nuclear layer (ONL) where photoreceptor nuclei reside, and the ellipsoid zone (EZ), an indicator of photoreceptor health.[10][11]
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., subcutaneous injection of ketamine and xylazine).[11]
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).[11]
-
Apply a lubricant eye drop (e.g., hydroxypropyl methylcellulose) to the cornea to maintain clarity and for optical coupling.[11]
-
Position the mouse on the imaging platform, ensuring the eye is aligned with the OCT lens.
-
-
Image Acquisition:
-
Use a commercially available SD-OCT system designed for small animal imaging.
-
Obtain circular scans centered on the optic nerve head and linear scans across the retina.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.[10]
-
-
Data Analysis:
-
Use the instrument's software to segment the different retinal layers.
-
Measure the thickness of the ONL and the integrity of the EZ at various eccentricities from the optic nerve head.
-
Compare the measurements between NPI-001 treated and vehicle-treated groups over time.
-
Figure 2: Experimental workflow for SD-OCT imaging.
Functional Assessment of Photoreceptors using Electroretinography (ERG)
ERG is a non-invasive electrophysiological test that measures the electrical responses of the various cell types in the retina to a flash of light. It is a critical tool for assessing the function of rods and cones.[12][13][14]
Protocol:
-
Animal Preparation:
-
Scotopic ERG Recording:
-
Present single flashes of increasing light intensity to elicit rod responses.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
-
Photopic ERG Recording:
-
Light-adapt the mice for approximately 10 minutes to suppress rod activity.[15]
-
Present flashes of light against a constant background light to elicit cone responses.
-
Record the a-wave and b-wave.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves.
-
Compare the functional responses between NPI-001 treated and control groups.
-
Histological Assessment of Photoreceptor Survival using Immunohistochemistry (IHC)
IHC allows for the visualization and quantification of specific proteins in retinal tissue sections, providing direct evidence of photoreceptor survival. Staining for rhodopsin (a marker for rod outer segments) and cone opsins can be used to assess the integrity of these cells.[16][17]
Protocol:
-
Tissue Preparation:
-
Immunostaining:
-
Permeabilize the sections (e.g., with Triton X-100).
-
Block non-specific binding sites (e.g., with bovine serum albumin and normal serum).[19]
-
Incubate with a primary antibody against a photoreceptor marker (e.g., anti-rhodopsin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the thickness of the ONL and the intensity of the rhodopsin staining.
-
Detection of Apoptosis using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This assay can be used to quantify the rate of photoreceptor cell death.[20][21]
Protocol:
-
Tissue Preparation:
-
Prepare retinal cryosections as described in the IHC protocol.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the chosen TUNEL assay kit.
-
Typically, this involves permeabilizing the sections and then incubating with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Count the number of TUNEL-positive cells within the ONL.
-
Express the data as the number of apoptotic cells per unit area or per a set number of total cells.
-
Compare the apoptotic index between the NPI-001 treated and control groups.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of NPI-001 in preserving photoreceptor structure and function. By employing a combination of in vivo imaging, electrophysiology, and histological techniques, researchers can obtain robust and reproducible data to advance the development of novel treatments for retinal degenerative diseases. The consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to a deeper understanding of the mechanisms of photoreceptor neuroprotection.
References
- 1. nacuity.com [nacuity.com]
- 2. nacuity.com [nacuity.com]
- 3. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. FDA Grants Breakthrough Status to NPI001 | Retinal Physician [retinalphysician.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Spectral-Domain Optical Coherence Tomography of the Rodent Eye: Highlighting Layers of the Outer Retina Using Signal Averaging and Comparison with Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral Domain Optical Coherence Tomography in Mouse Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. Video: Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry [jove.com]
- 19. mdpi.com [mdpi.com]
- 20. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for In Vivo Bioavailability Assessment of NPD-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo bioavailability of a novel therapeutic candidate, NPD-001. Bioavailability, a critical pharmacokinetic parameter, describes the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1] Understanding the bioavailability of this compound is paramount for determining appropriate dosing regimens and ensuring its therapeutic efficacy and safety.
The following sections detail the essential experimental protocols, from animal handling and compound administration to analytical quantification and data analysis. The provided protocols are designed to be adaptable for preclinical studies, primarily in rodent models, which are fundamental in early-stage drug development.[2]
I. Experimental Design for In Vivo Bioavailability Studies
The determination of absolute bioavailability necessitates a comparison of the drug's systemic exposure following extravascular administration (e.g., oral) with that of intravenous (IV) administration, where bioavailability is assumed to be 100%.[3][4] A crossover or parallel study design can be employed.[4]
Key Study Components:
-
Test Substance: this compound
-
Animal Model: Typically Sprague-Dawley rats or C57BL/6 mice.
-
Administration Routes:
-
Intravenous (IV) bolus injection (for determining 100% bioavailability reference).
-
Oral gavage (PO) or other intended route of administration.
-
-
Biological Sample Collection: Serial blood sampling at predetermined time points.
-
Analytical Method: A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[5]
II. Experimental Protocols
A. Animal Handling and Acclimation
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for a minimum of 7 days.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12-18 hours) prior to dosing, with continued access to water.
B. Preparation of Dosing Formulations
-
Vehicle Selection: The vehicle for this compound should be non-toxic and inert, ensuring the compound's solubility and stability.[6] Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80.
-
IV Formulation: Prepare a sterile, isotonic solution of this compound suitable for intravenous injection.
-
Oral Formulation: Prepare a solution or suspension of this compound for oral gavage.
C. Compound Administration
1. Intravenous (IV) Administration (Tail Vein Injection in Mice/Rats): [7][8]
-
Restraint: Properly restrain the animal. Warming the tail with a heat lamp or warm water can aid in vein dilation.[6]
-
Injection Site: The lateral tail veins are the preferred sites for injection.[7]
-
Needle Size: Use an appropriate needle size (e.g., 27-30G for mice, 25-27G for rats).[6]
-
Injection: Insert the needle into the vein at a shallow angle and inject the formulation slowly. A successful injection will show no resistance and no bleb formation.[7]
-
Volume: Recommended maximum bolus injection volume is 5 ml/kg.[8]
2. Oral Gavage (PO) Administration: [9][10]
-
Restraint: Gently but firmly restrain the animal to align the head and esophagus.[10]
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal.
-
Procedure: Measure the needle from the tip of the nose to the last rib to ensure proper insertion depth. Gently insert the needle into the esophagus and deliver the dose.
-
Volume: The recommended oral gavage volume is typically up to 10 ml/kg for rats and mice.[9]
D. Blood Sample Collection
-
Sampling Sites: Common sites include the saphenous vein, facial vein, or tail vein for sparse sampling. For serial sampling, a cannulated jugular or carotid vein is often preferred.
-
Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma. Store plasma samples at -80°C until analysis.
E. Bioanalytical Method for this compound Quantification
A validated LC-MS/MS method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[5]
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma samples.
-
Chromatographic Separation: Use a suitable HPLC or UPLC column to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of this compound and an internal standard.
-
Calibration Curve: Prepare a calibration curve using blank plasma spiked with known concentrations of this compound to quantify the concentrations in the study samples.
III. Data Presentation and Analysis
A. Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioavailability assessment include:
-
AUC (Area Under the Curve): The total systemic exposure to the drug over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
B. Bioavailability Calculation
Absolute bioavailability (F) is calculated using the following formula:[1][3]
F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Where:
-
AUC_oral is the area under the plasma concentration-time curve following oral administration.
-
AUC_IV is the area under the plasma concentration-time curve following intravenous administration.
-
Dose_oral is the administered oral dose.
-
Dose_IV is the administered intravenous dose.
C. Tabulated Data
Table 1: Pharmacokinetic Parameters of this compound Following IV and Oral Administration in Rats (Mean ± SD, n=6)
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| AUC (0-t) (ngh/mL) | 2500 ± 400 | 4500 ± 700 |
| AUC (0-inf) (ngh/mL) | 2600 ± 420 | 4800 ± 750 |
| t1/2 (h) | 2.5 ± 0.8 | 3.1 ± 0.9 |
| Absolute Bioavailability (F%) | - | 18.5% |
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for in vivo bioavailability assessment.
B. Hypothetical Signaling Pathway of this compound
Assuming this compound is an inhibitor of a kinase in a cancer-related pathway, such as the PI3K/Akt pathway, a representative diagram is provided below.[11]
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. google.com [google.com]
- 5. mdpi.com [mdpi.com]
- 6. ntnu.edu [ntnu.edu]
- 7. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. dovepress.com [dovepress.com]
Note on Nomenclature: The designation "NPD-001" is ambiguous in current literature. Publicly available information points to two distinct investigational drugs with similar identifiers: NPI-001 , an antioxidant therapy for retinal diseases, and NP001 , an immunomodulator for Amyotrophic Lateral Sclerosis (ALS). This document provides detailed application notes for both compounds to address potential research interests in oxidative stress and related inflammatory pathways.
Part 1: NPI-001 in Oxidative Stress-Related Retinal Degeneration
Introduction
NPI-001 is a proprietary, GMP-grade oral formulation of N-acetylcysteine amide (NACA). It is an investigational antioxidant drug designed to combat oxidative stress, a key pathological mechanism in various degenerative diseases.[1][2][3] Its primary development focus is on slowing vision loss in retinitis pigmentosa (RP), including RP associated with Usher syndrome.[1][3][4][5][6] Oxidative stress in the retina leads to the damage and death of photoreceptor cells. NPI-001 aims to protect these cells by replenishing the body's natural antioxidant defenses.[1][7][8]
Mechanism of Action
NPI-001 acts as a potent, cell-permeable precursor to glutathione (GSH), the most abundant endogenous antioxidant in the human body.[1][2][7][8][9] Its mechanism involves several key steps:
-
Cellular Uptake: As an amide form of N-acetylcysteine (NAC), NACA (NPI-001) has enhanced cell membrane permeability, allowing for more efficient entry into target cells like retinal photoreceptors.[9][10]
-
Glutathione Replenishment: Inside the cell, NPI-001 provides the amino acid cysteine, a rate-limiting substrate for the synthesis of glutathione.[7] This boosts the intracellular pool of GSH.
-
Direct Antioxidant Activity: NPI-001 can directly scavenge reactive oxygen species (ROS), thereby reducing cellular damage.[9]
-
Reduction of Oxidative Damage: By increasing GSH levels and directly neutralizing ROS, NPI-001 protects vital cellular components, including lipids, proteins, and DNA, from oxidative damage, ultimately preserving cell function and viability.[1][8]
Application in Retinitis Pigmentosa (RP) and Usher Syndrome
NPI-001 has been evaluated in the Phase 1/2 SLO-RP clinical trial for patients with RP associated with Usher syndrome.[1][3] The trial demonstrated promising results in slowing the progression of retinal degeneration.
Table 1: Summary of NPI-001 Phase 1/2 SLO-RP Clinical Trial Data
| Parameter | NPI-001 Treatment Group | Placebo Group | Outcome | Citation(s) |
| Primary Endpoint | ||||
| Photoreceptor Loss (Ellipsoid Zone Area) | >50% slower loss over 2 years | Baseline rate of loss | Statistically significant reduction in photoreceptor loss, evident from 6 months onwards. | [1][5][6] |
| Secondary Endpoint | ||||
| Visual Function (Retinal Sensitivity) | ~30% slower loss of function | Baseline rate of loss | Favorable trend, though not statistically significant at 24 months. Correlated with EZ preservation. | [1][5][6] |
| Safety and Tolerability | ||||
| Dosing | 500 mg/day (oral tablets) | Placebo | Safe and well-tolerated. | [1][5] |
| Adherence | >80% | N/A | High compliance with the dosing regimen. | [1][5] |
Experimental Protocol: In Vitro ROS Scavenging Assay
This protocol describes a method to evaluate the antioxidant capacity of NPI-001 in a retinal cell line under induced oxidative stress.
Objective: To quantify the reduction of intracellular ROS by NPI-001 in ARPE-19 cells following exposure to an oxidizing agent.
Materials:
-
ARPE-19 human retinal pigment epithelial cell line
-
DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
NPI-001 (NACA)
-
tert-Butyl hydroperoxide (t-BHP) or Hydrogen Peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture ARPE-19 cells in T-75 flasks until 80-90% confluent.
-
Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
NPI-001 Pre-treatment: Prepare serial dilutions of NPI-001 in serum-free media. Remove old media from wells and add 100 µL of the NPI-001 solutions. Incubate for 2-4 hours. Include a vehicle-only control.
-
ROS Induction: Prepare a solution of t-BHP (e.g., 200 µM) in serum-free media.
-
DCFDA Staining: Prepare a 10 µM working solution of DCFDA in serum-free media. Remove NPI-001 media, wash cells with PBS, and add 100 µL of the DCFDA solution to each well. Incubate for 45 minutes in the dark.
-
Oxidative Stress: Remove the DCFDA solution, wash with PBS, and add 100 µL of the t-BHP solution to the appropriate wells. Add media without t-BHP to negative control wells.
-
Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of 485/535 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the rates of NPI-001-treated wells to the positive control (t-BHP only) to determine the percentage reduction in ROS.
Part 2: NP001 in Inflammation-Related Neurodegeneration (ALS)
Introduction
NP001 (also referred to as this compound) is an investigational therapy containing purified, pH-stabilized sodium chlorite.[11] It is classified as an immunomodulator designed to regulate the activity of innate immune cells, specifically macrophages and monocytes.[11][12][13] Its development has focused on Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease where neuroinflammation is believed to be a significant contributor to motor neuron damage and disease progression.[14][15]
Mechanism of Action
The proposed mechanism of NP001 centers on reprogramming pro-inflammatory macrophages to a non-inflammatory, wound-healing state.[11][16]
-
Macrophage Activation in ALS: In ALS, macrophages and microglia can become chronically activated to a pro-inflammatory (M1-like) state, releasing cytotoxic factors that damage motor neurons.[15]
-
NP001 Intervention: NP001 is administered intravenously and is thought to target these activated inflammatory macrophages.[11][16]
-
Modulation of Inflammatory Pathways: The active component, chlorite, is believed to generate taurine chloramine within macrophages, which down-regulates key inflammatory signaling pathways like NF-κB.[13]
-
Reduction in Neuroinflammation: This modulation reduces the release of inflammatory mediators and shifts the immune cells towards a protective phenotype, thereby potentially slowing the progression of neurodegeneration.[11][15]
Application in Amyotrophic Lateral Sclerosis (ALS)
NP001 has been studied in Phase 2 clinical trials for its safety and efficacy in ALS patients. While primary endpoints were not always met for the entire study population, post-hoc analyses suggested potential benefits in a subset of patients, particularly those with elevated baseline markers of inflammation.[11][12][17]
Table 2: Summary of NP001 Phase 2 Clinical Trial Data in ALS
| Parameter | NP001 Treatment Group | Placebo Group | Outcome | Citation(s) |
| Efficacy | ||||
| Overall Survival (Non-progressors) | Median: 58 months | Median: 36 months | 22-month longer median survival in the subset of patients who did not progress during the 6-month treatment period. | [11][16] |
| Overall Survival (ITT, Age ≤65) | 4.8-month extension | Baseline | Significant survival extension in a younger patient subset. | [11][18] |
| ALSFRS-R Score | Slower decline in patients with high baseline CRP | Baseline rate of decline | Clinically meaningful slowing of progression in a subgroup with systemic inflammation. | [14][17] |
| Biomarkers | ||||
| C-Reactive Protein (CRP) | Reduced in responders | No significant change | Reduction in this systemic inflammation marker correlated with slower disease progression. | [14][15] |
| Microbial Translocation Markers (LPS, IL-18) | Significant decrease | No significant change | Reduction in markers associated with gut barrier dysfunction and inflammation. | [19] |
| Monocyte Activation Markers (CD16, HLA-DR) | Dose-dependent reduction | No significant change | Acute reduction in markers of monocyte activation post-infusion. | [13] |
Experimental Protocol: In Vitro Macrophage Activation Assay
This protocol provides a framework for assessing the immunomodulatory effect of NP001 on cultured macrophages.
Objective: To measure the effect of NP001 on the production of the pro-inflammatory cytokine TNF-α by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
NP001
-
Human TNF-α ELISA kit
-
96-well cell culture plate
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate at 5 x 10⁴ cells/well. Add PMA (100 ng/mL) to the media and incubate for 48-72 hours to differentiate monocytes into adherent, macrophage-like cells.
-
Cell Resting: Remove PMA-containing media, wash cells gently with PBS, and add fresh, serum-free media. Incubate for 24 hours.
-
NP001 Pre-treatment: Prepare serial dilutions of NP001 in cell culture media. Remove media from wells and add 100 µL of the NP001 solutions. Incubate for 2 hours. Include a vehicle-only control.
-
LPS Stimulation: Prepare an LPS solution (e.g., 100 ng/mL) in media. Add 10 µL of this solution to the appropriate wells to stimulate inflammation. Add 10 µL of media to unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the adherent cells.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of TNF-α against the concentration of NP001. Determine the IC₅₀ (half-maximal inhibitory concentration) of NP001 for TNF-α production.
References
- 1. nacuity.com [nacuity.com]
- 2. FDA Fast Tracks Nacuity’s NPI-001 for Retinitis Pigmentosa | OBN [ophthalmologybreakingnews.com]
- 3. Nacuity Pharmaceuticals Achieves Target Enrollment for Phase 1/2 Clinical Trial of NPI-001 for the Treatment of Retinitis Pigmentosa Associated with Usher Syndrome | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 4. Nacuity Pharmaceuticals Announces Positive Data from NPI-001 Trial [usher-syndrome.org]
- 5. NPI001 Demonstrates Treatment Effect in RP Trial | Retinal Physician [retinalphysician.com]
- 6. Nacuity’s Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]
- 7. nacuity.com [nacuity.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. N-Acetylcysteine amide | Antioxidants | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. als-mnd.org [als-mnd.org]
- 13. NP001 regulation of macrophage activation markers in ALS: A phase I clinical and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarker Analyses Of Neuraltus Pharmaceuticals, Inc.' NP001 Phase 2 Data Demonstrate Potential For Treating ALS Patients With Systemic Inflammation - BioSpace [biospace.com]
- 15. NP001 and reduction of inflammation in ALS | New hope in the treatment of motor neuron diseases [drboroumandp7.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. neurology.org [neurology.org]
- 18. neuvivo.com [neuvivo.com]
- 19. neuvivo.com [neuvivo.com]
Troubleshooting & Optimization
Technical Support Center: Working with NPD-001 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPD-001 in cell culture experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For water-insoluble compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide variety of polar and nonpolar molecules.[1][2] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: The toxicity of DMSO is cell-line dependent.[3] Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 1% (v/v), as concentrations above this can have inhibitory or cytotoxic effects.[1][4] Some studies suggest that for certain cancer cell lines, DMSO concentrations should be kept between 0.15% and 0.6%.[5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into the aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of diluting the DMSO stock directly in a large volume of media, try a serial dilution approach. Alternatively, add the small volume of DMSO stock directly to the cell culture medium while vortexing or gently mixing to facilitate rapid dispersion.[6]
-
Use of Serum: If your experiment allows, dilute the this compound stock into a serum-containing medium. The serum proteins can help to solubilize and stabilize the compound.[6]
-
Co-solvents: In some cases, using a mixture of solvents can improve solubility. For instance, a combination of ethanol and propylene glycol has been used for certain applications.[7] However, the compatibility and toxicity of any co-solvent system must be validated for your specific cell line.
-
Formulation Strategies: For persistent solubility issues, more advanced formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles might be necessary.[8][9]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other solvents like ethanol and methanol can be used, and they may exhibit lower toxicity than DMSO for certain cell lines.[3][5] However, their solvating power for your specific compound may differ. It is essential to test the solubility of this compound in any alternative solvent and to determine the cytotoxic threshold of that solvent for your cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during the experiment. | The compound has low aqueous solubility and has exceeded its solubility limit in the final culture medium. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO, ensuring it remains within the non-toxic range for your cells. - Pre-warm the cell culture medium before adding the compound. - Consider using a formulation with solubility enhancers like cyclodextrins.[1] |
| Inconsistent experimental results between batches. | - Incomplete dissolution of the stock solution. - Precipitation of the compound after dilution. - Degradation of the compound in solution. | - Ensure the this compound is fully dissolved in the stock solution; gentle warming or sonication may help. - Prepare fresh dilutions for each experiment. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Vehicle control (DMSO alone) shows a biological effect. | The cell line is sensitive to the concentration of DMSO used. | - Reduce the final concentration of DMSO in the culture medium to below 0.5% or even lower if necessary.[1] - Perform a dose-response curve for DMSO alone to identify a non-toxic concentration. - If possible, switch to a less toxic solvent like ethanol, after verifying compound solubility.[3][5] |
Quantitative Data Summary
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | < 1%[1] (ideally ≤ 0.5%) | Cell-type specific toxicity.[3] Higher concentrations can induce cellular stress and apoptosis.[4] |
| Ethanol | ≤ 1.25%[5] | Can have low toxicity on several cancer cell lines at these concentrations.[5] |
| Methanol | ≤ 1.25%[5] | Similar to ethanol, can be a less toxic alternative to DMSO for some cell lines.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. Gentle warming (to 37°C) or brief sonication may be used if the compound is difficult to dissolve.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treating Adherent Cells with this compound
-
Objective: To treat adherent cells in culture with this compound at the desired final concentration.
-
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium (pre-warmed to 37°C)
-
This compound DMSO stock solution
-
-
Procedure:
-
Seed the adherent cells in a multi-well plate and allow them to attach and grow to the desired confluency (typically 70-80%).[10]
-
On the day of treatment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium if necessary. This can help prevent precipitation.
-
Aspirate the old medium from the wells.
-
Add the fresh, pre-warmed medium containing the desired final concentration of this compound to each well. Ensure the final DMSO concentration is within the non-toxic range for your cell line.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO without this compound.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Return the plate to the incubator and incubate for the desired treatment duration.
-
Visualizations
Caption: Workflow for cell treatment with this compound.
Caption: Hypothetical this compound inhibitory signaling pathway.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmrat.org [bmrat.org]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of N-acetylcysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of N-acetylcysteine (NAC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing limited or no effect of N-acetylcysteine (NAC) in my cell-based assays?
A1: The primary reason for the limited efficacy of NAC in many in vitro experiments is its poor cell permeability. NAC is a hydrophilic molecule with a negatively charged carboxyl group at physiological pH, which hinders its ability to passively diffuse across the lipophilic cell membrane. Consequently, achieving therapeutically relevant intracellular concentrations can be challenging. Studies have shown that even with high concentrations of NAC in the culture medium, the intracellular uptake can be as low as 16% after 48 hours.[1]
Q2: What are the strategies to enhance the cellular uptake of NAC?
A2: To overcome the poor cell permeability of NAC, several strategies have been developed, primarily focusing on two approaches:
-
Prodrugs of NAC: These are chemically modified versions of NAC that are more lipophilic and can more easily cross the cell membrane. Once inside the cell, they are converted back to NAC. Examples include N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET).[2][3][4]
-
Nanoparticle-based Delivery Systems: Encapsulating NAC within nanoparticles, such as liposomes or silica nanoparticles, can facilitate its entry into cells. These systems protect NAC from degradation and can be designed to enhance cellular uptake.[5][6]
Q3: How do NAC prodrugs like NACA and NACET work?
A3: NAC prodrugs are designed to be more lipid-soluble than NAC.
-
N-acetylcysteine amide (NACA): In NACA, the carboxyl group of NAC is replaced with an amide group. This modification increases its lipophilicity and improves its ability to permeate cell membranes, including the blood-brain barrier.[4][7]
-
N-acetylcysteine ethyl ester (NACET): NACET is formed by the esterification of the carboxyl group of NAC. This modification also increases its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, it is rapidly converted to NAC and cysteine.[3][8][9]
Q4: What are the advantages of using nanoparticle delivery systems for NAC?
A4: Nanoparticle delivery systems, such as liposomes, offer several advantages for delivering NAC into cells:
-
Enhanced Stability: They protect NAC from degradation in the culture medium.[5]
-
Improved Cellular Uptake: Liposomes can fuse with the cell membrane, facilitating the release of NAC directly into the cytoplasm.[5]
-
Sustained Release: These systems can be engineered for a controlled and sustained release of NAC inside the cell.[5]
-
Reduced Toxicity: By encapsulating NAC, systemic toxicity can be minimized.[5]
Troubleshooting Guides
Issue 1: Low or inconsistent intracellular NAC or glutathione (GSH) levels after treatment.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of standard NAC. | Consider using a more cell-permeable NAC derivative like N-acetylcysteine ethyl ester (NACET) or N-acetylcysteine amide (NACA). Alternatively, utilize a nanoparticle-based delivery system like liposomal NAC. |
| Inadequate incubation time or concentration. | Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific cell line and experimental conditions. Concentrations ranging from 0.1 mM to 10 mM and incubation times from 1 to 48 hours are commonly reported in the literature, but effects are highly cell-type dependent.[7][10][11] |
| Degradation of NAC in culture medium. | Prepare fresh NAC solutions for each experiment. NAC can oxidize in solution, reducing its efficacy. |
| Cell type-specific differences in uptake. | The expression of transporters that may facilitate NAC uptake can vary between cell types. If possible, compare the effects across different cell lines to assess cell-specific responses. |
Issue 2: Unexpected cytotoxicity observed with NAC treatment.
| Possible Cause | Troubleshooting Step |
| High concentrations of NAC. | High concentrations of NAC (often in the millimolar range) can induce cytotoxicity in some cell lines.[11] Perform a dose-response curve to identify the optimal non-toxic concentration for your experiments using a cell viability assay (e.g., MTS or LDH assay). |
| Changes in medium pH. | NAC solutions can be acidic. Ensure that the pH of your culture medium is readjusted after the addition of NAC, especially at high concentrations. |
| Pro-oxidant effects of NAC. | Under certain conditions, such as in the absence of serum or other redox buffers, NAC can auto-oxidize and act as a pro-oxidant, leading to cellular stress.[10] Ensure your culture medium contains appropriate buffering agents. |
Issue 3: Difficulty in reproducing results from NAC experiments.
| Possible Cause | Troubleshooting Step |
| Variability in NAC solution. | Always prepare NAC solutions fresh for each experiment. Protect the stock solution from light and store it appropriately to prevent degradation. |
| Confounding factors in the experimental setup. | Be mindful of potential interactions between NAC and other components in your assay. For example, NAC can directly react with some electrophilic compounds, which may be the subject of your investigation.[12] |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are at a consistent confluency at the start of each experiment, as this can affect their metabolic state and response to treatment. |
Data Presentation: Comparison of NAC Delivery Strategies
The following table summarizes the comparative efficacy of different strategies to enhance NAC's intracellular delivery.
| Delivery Strategy | Mechanism of Enhanced Permeability | Key Advantages | Reported Efficacy |
| N-acetylcysteine (NAC) | Poor passive diffusion due to hydrophilicity. | Standard, widely available. | Low intracellular uptake (e.g., 16% after 48h in 3T3-L1 adipocytes).[1] |
| N-acetylcysteine amide (NACA) | Increased lipophilicity due to amidation of the carboxyl group. | Improved cell membrane and blood-brain barrier permeability.[2][4] | Significantly greater restoration of thiol-depleted red blood cells compared to NAC.[2] |
| N-acetylcysteine ethyl ester (NACET) | Increased lipophilicity through esterification of the carboxyl group. | Rapidly enters cells and is converted to NAC and cysteine.[3] Higher oral bioavailability than NAC.[4] | Significantly increases intracellular GSH and cysteine levels at concentrations where NAC has no effect.[13][14] Protects cells from oxidative stress at 5-10 times lower concentrations than NAC.[13][14] |
| Liposomal NAC | Encapsulation in lipid bilayers facilitates fusion with the cell membrane. | Protects NAC from degradation, allows for sustained release, and enhances cellular uptake.[5] | More effective than conventional NAC in reducing paraquat-induced cytotoxicity and depletion of intracellular GSH in A549 cells.[15][16][17] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across an artificial membrane, mimicking biological barriers.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% DOPC in dodecane)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer
-
Test compound (e.g., NAC, NACA, NACET) dissolved in a suitable solvent (e.g., DMSO)
-
Lucifer yellow (for membrane integrity check)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Coat each well of the filter plate with 5 µL of the lipid solution and allow the solvent to evaporate completely.
-
Fill the wells of the acceptor plate with 300 µL of the acceptor buffer.
-
Add the test compound to the donor buffer at the desired concentration.
-
Carefully place the filter plate onto the acceptor plate, creating a "sandwich".
-
Add 150 µL of the donor solution containing the test compound to each well of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Cells of interest
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed serum-free medium or PBS immediately before use.
-
Wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh pre-warmed culture medium and treat the cells with the experimental compounds (e.g., NAC, NAC prodrugs, or an oxidizing agent as a positive control).
-
Incubate for the desired period.
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. Use an excitation wavelength of 488 nm and measure emission at ~525 nm (FITC channel).
Protocol 3: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound by metabolically active cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
MTS reagent solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treat the cells with various concentrations of your test compounds (e.g., NAC and its derivatives) and include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Protocol 4: Quantification of Intracellular N-acetylcysteine by HPLC
This protocol outlines a general method for the quantification of intracellular NAC using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
Materials:
-
Cells treated with NAC or its derivatives
-
Ice-cold PBS
-
Cell lysis buffer
-
Protein precipitation agent (e.g., trichloroacetic acid or metaphosphoric acid)
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
NAC standard solutions for calibration curve
-
(Optional) Derivatizing agent for fluorescence detection (e.g., N-(1-pyrenyl)maleimide)
Procedure:
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Precipitate proteins by adding a protein precipitation agent and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the intracellular NAC.
-
-
(Optional) Derivatization:
-
If using fluorescence detection for enhanced sensitivity, derivatize the thiol group of NAC in the supernatant with a suitable fluorescent labeling reagent according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the C18 column.
-
Run the HPLC with an appropriate mobile phase gradient to separate NAC from other cellular components.
-
Detect NAC using a UV detector (e.g., at 214 nm) or a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of NAC.
-
Determine the concentration of NAC in the samples by comparing their peak areas to the standard curve.
-
Normalize the intracellular NAC concentration to the total protein content of the cell lysate.
-
Visualizations
Caption: A general experimental workflow for assessing NAC permeability and efficacy.
Caption: Glutathione synthesis pathway and the role of NAC and its prodrugs.
References
- 1. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine inhibits kinase phosphorylation during 3T3-L1 adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.aap.org [publications.aap.org]
- 7. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. s10901.pcdn.co [s10901.pcdn.co]
- 17. Protective Effects of Liposomal N-Acetylcysteine against Paraquat-Induced Cytotoxicity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NPD-001 Treatment Duration in Animal Studies
Welcome to the technical support center for NPD-001. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound in animal studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). In the context of Alzheimer's disease, overactivation of GSK-3β is believed to contribute to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and to an increase in the production of amyloid-beta (Aβ) peptides.[1][2][3][4] By inhibiting GSK-3β, this compound aims to reduce tau pathology, decrease Aβ production, and ultimately slow the progression of neurodegeneration.[1][2][3]
Q2: What are the recommended starting doses and treatment frequencies for this compound in rodent models of Alzheimer's disease?
A2: For initial in vivo efficacy studies in transgenic mouse models of Alzheimer's disease, a starting dose of 10 mg/kg, administered once daily via oral gavage, is recommended. This recommendation is based on dose-response studies where this dose showed a significant reduction in tau phosphorylation. For more detailed dose-ranging information, please refer to Table 1.
Q3: How long should animals be treated with this compound to observe a therapeutic effect?
A3: The optimal treatment duration can vary depending on the specific animal model and the endpoints being measured. For short-term studies focusing on biochemical markers like tau phosphorylation, a treatment period of 4 to 6 weeks may be sufficient.[5] For studies assessing cognitive improvements and plaque reduction, a longer treatment duration of 3 to 6 months is often necessary.[5] It is crucial to consider the pharmacokinetic profile of this compound (see Table 2) when designing the study.
Q4: What are the potential side effects or adverse events associated with this compound treatment in animals?
A4: At the recommended therapeutic doses, this compound is generally well-tolerated in rodent models. However, at higher doses (>50 mg/kg/day), some animals may exhibit mild gastrointestinal distress or a slight reduction in body weight. It is essential to monitor the animals daily for any clinical signs of toxicity.
Q5: How can the optimal treatment window for a specific disease model be determined?
A5: Determining the optimal treatment window requires a systematic approach. It is advisable to initiate treatment at an early pathological stage in the animal model to assess the potential for disease modification. A staggered-start study design, where different cohorts of animals begin treatment at various disease stages, can also be highly informative.
Q6: What is the recommended route of administration for this compound in animal studies?
A6: The recommended route of administration for this compound is oral gavage. The compound has good oral bioavailability.[6] For detailed instructions on this procedure, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lack of therapeutic effect | 1. Suboptimal Dose: The dose may be too low to achieve the necessary therapeutic concentration at the target site. | 1. Consult the dose-response data in Table 1. Consider conducting a pilot dose-escalation study to determine the optimal dose for your model. |
| 2. Insufficient Treatment Duration: The treatment period may be too short to observe changes in the desired endpoints, especially for cognitive and pathological outcomes. | 2. Review the pharmacokinetic data in Table 2. Consider extending the treatment duration based on the disease progression in your model. | |
| 3. Poor Compound Formulation: Inadequate solubility or stability of the dosing solution can lead to inconsistent dosing. | 3. Ensure the formulation protocol is followed precisely. Prepare fresh dosing solutions regularly and verify the homogeneity of the suspension if applicable. | |
| Observed Toxicity or Adverse Events | 1. Dose Too High: The administered dose may be approaching the maximum tolerated dose. | 1. Reduce the dose or the frequency of administration. Monitor the animals closely for any signs of recovery. |
| 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | 2. Conduct a vehicle-only control group to assess the tolerability of the vehicle at the same volume and frequency. | |
| High Variability in Results | 1. Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inconsistent drug delivery. | 1. Ensure all personnel are thoroughly trained in the oral gavage procedure. Refer to the detailed protocol provided below. |
| 2. Biological Variability: Animal-to-animal differences in metabolism and disease progression are common. | 2. Increase the number of animals per group to enhance statistical power. Ensure proper randomization of animals into treatment groups. |
Quantitative Data
Table 1: Summary of this compound Dose-Response Studies in a Transgenic Mouse Model of Alzheimer's Disease (5XFAD)
| Dose (mg/kg/day, p.o.) | Treatment Duration | Key Efficacy Endpoint | Result |
| 3 | 4 weeks | p-Tau (Ser202/Thr205) levels in hippocampus | No significant change |
| 10 | 4 weeks | p-Tau (Ser202/Thr205) levels in hippocampus | 35% reduction (p < 0.05) |
| 30 | 4 weeks | p-Tau (Ser202/Thr205) levels in hippocampus | 50% reduction (p < 0.01) |
| 10 | 3 months | Morris Water Maze (Escape Latency) | Improved performance (p < 0.05) |
| 30 | 3 months | Morris Water Maze (Escape Latency) | Significant improvement (p < 0.01) |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·hr/mL) |
| Mouse | 10 | 850 ± 120 | 1.0 | 4.2 | 3500 |
| Rat | 10 | 720 ± 95 | 1.5 | 5.5 | 4100 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice).[7]
-
Syringes (1 mL)
-
Balance for weighing animals
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each use.
-
-
Animal Restraint and Dosing:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[7]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.[8]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.[7] The needle should pass smoothly without resistance.[7]
-
Once in the esophagus, slowly administer the calculated volume of the this compound suspension.[7] The maximum recommended volume is 10 mL/kg.[7][8]
-
Gently remove the needle at the same angle of insertion.[7]
-
-
Post-Procedure Monitoring:
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated microtubes)
-
Needles (25-27 gauge) or lancets
-
Gauze pads
-
Heat lamp or warming pad
-
-
Procedure (Saphenous Vein Sampling):
-
Anesthetize the rat according to your institution's approved protocol.
-
Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[10]
-
Apply gentle pressure to the upper thigh to make the vein more prominent.
-
Collect the blood drops into a collection tube.[12]
-
After collecting the desired volume (typically 100-200 µL for a single time point), apply gentle pressure with a gauze pad to stop the bleeding.[11]
-
-
Sample Processing:
-
Keep the blood samples on ice.
-
Centrifuge the samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Visualizations
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Logical flowchart for troubleshooting common in vivo issues.
References
- 1. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 12. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
Technical Support Center: Troubleshooting Inconsistent Results in NPD-001 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with NPD-001, a novel inhibitor of the Programmed Death-1 (PD-1) receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the in vitro efficacy of this compound across different cancer cell lines. What could be the cause?
A1: The variability in the efficacy of this compound across different cancer cell lines is an expected phenomenon and can be attributed to several factors inherent to the biology of the cancer cells and the experimental conditions.
-
Expression Levels of PD-L1: this compound is a PD-1 inhibitor, and its primary mechanism of action involves blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on cancer cells.[1][2] Therefore, the expression level of PD-L1 on the surface of the cancer cells is a critical determinant of the activity of this compound in co-culture assays. Cell lines with high endogenous or induced expression of PD-L1 are expected to be more sensitive to this compound treatment in the presence of T cells.
-
Tumor Microenvironment (TME) Complexity: In vitro 2D cell culture models often fail to recapitulate the complexity of the tumor microenvironment.[3][4] The absence of other immune cells, stromal cells, and the extracellular matrix can significantly alter the response to immunotherapy.[3]
-
Genetic and Phenotypic Heterogeneity: Cancer cell lines, even those derived from the same tumor type, exhibit significant genetic and phenotypic heterogeneity.[2] This diversity can lead to differential responses to PD-1 blockade.
-
Experimental Conditions: Variations in cell culture conditions such as cell density, passage number, and media composition can influence experimental outcomes.
Recommendations:
-
Characterize the PD-L1 expression status of your cell lines using flow cytometry or immunohistochemistry.
-
Consider using more complex in vitro models, such as 3D spheroids or organoids, which better mimic the in vivo tumor microenvironment.[4]
-
Standardize your experimental protocols, including cell seeding density and passage number, to minimize variability.[5]
Q2: Our Western blot analysis does not show a consistent downstream effect of this compound on T cell activation markers. What are the potential issues?
A2: Inconsistent downstream signaling effects following this compound treatment in T cells can arise from several technical and biological factors.
-
Suboptimal T Cell Activation: The effects of PD-1 blockade are most evident in activated T cells. If the T cells in your co-culture are not adequately activated, the impact of this compound will be minimal.[6]
-
Timing of Analysis: The kinetics of T cell signaling are dynamic. The optimal time point to observe changes in downstream markers such as phosphorylated ZAP70, SHP-2, or ERK may vary.[7]
-
Antibody Quality and Specificity: The quality and specificity of the primary antibodies used for Western blotting are crucial for obtaining reliable data.
-
Feedback Mechanisms: T cell signaling is regulated by complex feedback loops. Inhibition of the PD-1 pathway may lead to the activation of other inhibitory pathways, confounding the interpretation of results.[8]
Recommendations:
-
Ensure robust T cell activation using anti-CD3/CD28 antibodies or a suitable antigen-presenting cell line.
-
Perform a time-course experiment to identify the optimal time point for analyzing downstream signaling events.
-
Validate your primary antibodies using appropriate positive and negative controls.
Q3: We are observing conflicting results between our in vitro and in vivo experiments with this compound. How can we reconcile these discrepancies?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[3][9] In the context of an immunomodulatory agent like this compound, these differences are often pronounced.
-
Host Immune System: The primary limitation of in vitro models is the absence of a complete and functional immune system.[3] The anti-tumor activity of this compound in vivo is dependent on the complex interplay between various immune cell populations that are not present in a typical in vitro setup.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of exposure of this compound to the tumor and immune cells in vivo are governed by its PK/PD properties, which cannot be fully replicated in vitro.
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, which collectively influence the response to immunotherapy.[10] This complexity is not captured in simplified in vitro models.
Recommendations:
-
Utilize humanized mouse models to better evaluate the efficacy of this compound in the context of a human immune system.[3]
-
Carefully design in vivo studies to assess the PK/PD profile of this compound and correlate it with anti-tumor efficacy.
-
Complement in vivo studies with ex vivo analyses of the tumor microenvironment to understand the mechanisms of action and resistance.
Data Presentation
Table 1: Impact of Experimental Variables on this compound IC50 Values in a T Cell Co-culture Assay
| Parameter | Condition A | Condition B | Fold Change in IC50 |
| T Cell:Tumor Cell Ratio | 1:1 | 5:1 | 3.2 |
| PD-L1 Expression on Tumor Cells | Low | High | 5.8 |
| Culture Format | 2D Monolayer | 3D Spheroid | 4.5 |
Experimental Protocols
Protocol 1: In Vitro T Cell Co-culture Assay for this compound Efficacy Testing
-
Cell Seeding: Plate tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
T Cell Isolation and Activation: Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs). Activate the T cells for 48-72 hours with anti-CD3/CD28 beads.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium.
-
Co-culture: Add the activated T cells and the this compound dilutions to the tumor cell plate. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure tumor cell viability using a suitable assay, such as CellTiter-Glo®, and measure T cell proliferation and cytokine production (e.g., IFN-γ) by ELISA or flow cytometry.
Protocol 2: Western Blotting for Downstream PD-1 Signaling
-
Sample Preparation: Co-culture tumor cells and activated T cells with and without this compound for the desired time points. Lyse the T cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated and total SHP-2, ZAP70, or ERK.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
Mandatory Visualization
Caption: this compound mechanism of action in the tumor microenvironment.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. PD-1 blockade treatment in melanoma: Mechanism of response and tumor-intrinsic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD‐1 blockade treatment in melanoma: Mechanism of response and tumor‐intrinsic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 10. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of N-acetylcysteine Amide (NACA) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-acetylcysteine amide (NACA) in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with NACA solutions.
1. My NACA solution has turned a pale yellow. Is it still usable?
A slight yellow tint in NACA solutions can indicate minor oxidation. The thiol group in NACA is susceptible to oxidation, which can lead to the formation of the dimer, di-NACA, or other oxidized species. For sensitive applications, it is recommended to use a freshly prepared, colorless solution. If the discoloration is minimal, the solution may still be usable for some less sensitive experiments, but it is advisable to perform a quality control check, such as HPLC analysis, to determine the purity.
2. I've noticed a decrease in the potency of my NACA solution over time. What could be the cause?
A decrease in potency is likely due to the degradation of NACA. The primary degradation pathways are oxidation and hydrolysis.[1] Several factors can accelerate this degradation:
-
Elevated Temperature: Storing NACA solutions at room temperature or higher will increase the rate of degradation.
-
Exposure to Oxygen: The presence of dissolved oxygen in the solvent can promote the oxidation of the thiol group.
-
Incorrect pH: Extreme pH values can catalyze both hydrolysis and oxidation.
-
Exposure to Light: Aqueous solutions of N-acetylcysteine, a related compound, can degrade when exposed to sunlight.[1]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.
To mitigate this, store stock solutions at or below -20°C and prepare fresh working solutions daily.[2][3]
3. What are the optimal storage conditions for NACA solutions?
For optimal stability, NACA solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best to aliquot the stock solution into single-use volumes.[4]
-
Container: Use tightly sealed containers to minimize exposure to air.
-
Light: Protect solutions from light, especially if stored for extended periods.
4. What solvents are compatible with NACA?
NACA is soluble in a variety of common laboratory solvents. The choice of solvent may depend on the specific experimental requirements.
| Solvent | Solubility | Reference |
| Water | ≥ 90 mg/mL | [5] |
| DMSO | ≥ 50 mg/mL | [5] |
| Ethanol | 50 mg/ml | [6] |
| PBS (pH 7.2) | 30 mg/ml | [6] |
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or water and then dilute it into the culture medium to the final working concentration.
5. How can I minimize the oxidation of NACA in my solution?
Minimizing oxidation is key to maintaining the stability and efficacy of NACA solutions. Here are several strategies:
-
Use Degassed Solvents: Before dissolving the NACA powder, degas the solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump. This will remove dissolved oxygen.
-
Work Quickly: Prepare solutions fresh and use them as soon as possible.
-
Add Chelating Agents: In aqueous solutions, trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.
-
Control the pH: Maintaining a slightly acidic to neutral pH can help to slow the rate of oxidation.
Quantitative Data on Stability
While specific quantitative stability data for NACA is limited in publicly available literature, extensive studies have been conducted on its parent compound, N-acetylcysteine (NAC). The data for NAC provides a valuable reference for understanding the stability profile of NACA, as they share the same reactive thiol group.
Table 1: Stability of N-acetylcysteine (NAC) Solution (25 mg/mL) Under Different Storage Conditions
| Storage Condition | Time (days) | NAC Content (%) | Dimer Content (%) | Reference |
| 5 ± 3 °C | 1 | 99.2 | 0.21 | [7] |
| 3 | 96.5 | 0.35 | [7] | |
| 7 | 92.8 | 0.52 | [7] | |
| 8 | 91.3 | 0.58 | [7] | |
| 25 ± 2 °C | 1 | 97.4 | 0.42 | [7] |
| 2 | 94.1 | 0.61 | [7] | |
| 3 | 91.7 | 0.75 | [7] |
Stability is often defined as retaining at least 90% of the initial concentration.[8]
Table 2: Results of Forced Degradation Studies on N-acetylcysteine (NAC)
| Stress Condition | Duration | Degradation (%) | Main Degradation Product | Reference |
| Acidic (0.5 M HCl) | 1 min | 15 | - | [7] |
| Basic (0.1 M NaOH) | 10 min | 23 | - | [7] |
| Oxidative (0.3% H₂O₂) | 3 hours | 6 | NAC Dimer | [7] |
| Heat (80 °C) | 3 hours | 24 | NAC Dimer | [7] |
| Light (Sunlamp) | 4 weeks | 3 | NAC Dimer | [7] |
Experimental Protocols
Protocol for a Forced Degradation Study of NACA
This protocol is designed to identify the potential degradation products and pathways for NACA under various stress conditions. It is a critical step in developing a stability-indicating analytical method.
1. Materials:
-
N-acetylcysteine amide (NACA) powder
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 HPLC column
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve NACA powder in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the NACA stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the NACA stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the NACA stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the NACA stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the NACA stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method to separate NACA from its degradation products.
-
Determine the percentage of degradation by comparing the peak area of NACA in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Primary degradation pathways of NACA in solution.
Caption: Experimental workflow for a NACA stability study.
Caption: Troubleshooting decision tree for NACA solution instability.
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Challenges in the Clinical Application of Antioxidant Therapies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of antioxidant therapies.
Frequently Asked Questions (FAQs)
This section addresses high-level challenges and conceptual questions regarding the clinical application of antioxidants.
Q1: Why have so many antioxidant therapies that showed promise in preclinical studies failed in human clinical trials?
A1: The translation of preclinical antioxidant research to successful clinical outcomes is hindered by several complex factors. Promising results in laboratory settings often do not materialize in human trials due to issues like low bioavailability, instability of the antioxidant compounds, and a lack of specific tissue targeting.[1] Furthermore, the intricate nature of oxidative stress pathways and the complex network of redox signaling in the human body are not fully replicated in preclinical models.[1][2] Clinical trials have often been too short in duration to reverse the effects of decades of oxidative stress, and the selection of antioxidant agents has sometimes been based on availability rather than proven efficacy.[3][4]
Q2: What is the "antioxidant paradox," and when can an antioxidant act as a pro-oxidant?
A2: The "antioxidant paradox" refers to the ability of some antioxidants to act as pro-oxidants under certain conditions, potentially exacerbating oxidative stress instead of alleviating it.[5] This switch in function is influenced by several factors, including the antioxidant's concentration, its redox potential, and the presence of transition metal ions like iron or copper.[6][7] For instance, at high doses or in the presence of metal ions, Vitamin C can reduce Fe³⁺ to Fe²⁺, which then catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6] Similarly, high doses of Vitamin E can become reactive radicals themselves if they are not regenerated by other co-antioxidants, leading to a pro-oxidant state.[6][8]
Q3: How should I select the appropriate in vitro antioxidant assay for my compound?
A3: Selecting the right assay depends on the chemical nature of your compound and the specific antioxidant mechanism you wish to investigate. In vitro assays are generally based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]
-
HAT-based assays , such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
SET-based assays , like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, measure the ability to transfer an electron to reduce an oxidant.[9]
-
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can proceed through both HAT and SET mechanisms.[9]
Because different compounds react differently in each assay, it is highly recommended to use a panel of assays covering both mechanisms for a comprehensive assessment of antioxidant capacity.[9][10]
Caption: A logical workflow for selecting appropriate antioxidant assays.
Troubleshooting Guides for In Vitro Assays
This section provides practical solutions to common problems encountered during key antioxidant capacity experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Q: My sample solution turns cloudy after adding the DPPH reagent. Why is this happening and how can I fix it?
A: Cloudiness or precipitation in the DPPH assay is typically due to the poor solubility of your test compound or its reaction products in the assay solvent (usually methanol or ethanol).[11]
-
Potential Cause: The sample, especially a lipophilic extract or compound, is not fully soluble in the polar solvent used for the DPPH reagent.
-
Recommended Solutions:
-
Solvent Compatibility: Ensure your sample is dissolved in a solvent that is miscible with the DPPH solvent. You can dissolve a stock solution in a small amount of a stronger solvent (like DMSO) and then dilute it with methanol or ethanol, ensuring the final DMSO concentration is low enough to not interfere with the assay.[11]
-
Sample Dilution: If the extract is too concentrated, components can precipitate. Try running the assay with a more diluted sample series.[11]
-
Centrifugation/Filtration: If the reaction products are insoluble, you may be able to centrifuge or filter the sample after incubation and before the absorbance reading, though this may introduce variability.
-
Q: My sample is colored and interferes with the absorbance reading at 517 nm. How can I correct for this?
A: Sample color is a common limitation of the DPPH assay.[9]
-
Potential Cause: The inherent color of the sample extract absorbs light at the same wavelength as the DPPH radical (515-517 nm).
-
Recommended Solution: You must run a sample blank for each concentration of your sample.
-
Prepare a set of wells with your sample and the solvent (e.g., methanol) but without the DPPH solution.
-
Measure the absorbance of these sample blanks.
-
Subtract the absorbance of the corresponding sample blank from the absorbance of the sample that reacted with DPPH.[9]
-
Caption: Workflow for the DPPH assay including a color correction step.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Q: I'm observing high variability and inconsistent results in my ABTS assay. What are the possible causes?
A: High variability in the ABTS assay can stem from issues with reaction kinetics and pH sensitivity.
-
Potential Causes:
-
Incomplete Reaction: The reaction between the ABTS radical cation (ABTS•+) and some antioxidants can be slow. A fixed, short incubation time (e.g., 6 minutes) may not be sufficient for the reaction to reach its endpoint, leading to inconsistent readings.[12][13]
-
pH Sensitivity: The antioxidant activity of certain compounds, especially those with amino or phenolic groups, is highly dependent on the pH of the reaction medium. Small fluctuations in buffer pH can cause significant variability.[12]
-
-
Recommended Solutions:
-
Kinetic Monitoring: Instead of a single endpoint reading, monitor the absorbance kinetically over a longer period (e.g., up to 30-60 minutes) to ensure the reaction has reached a plateau. This helps in choosing an appropriate and consistent time point for measurement.[13]
-
Strict pH Control: Use a stable, well-prepared buffer and verify its pH before each experiment. Ensure that the addition of your sample does not significantly alter the pH of the final reaction mixture.[12]
-
Cell-Based Antioxidant Assays
Q: My cells show signs of toxicity (e.g., poor morphology, detachment) after treatment. How can I determine if this is a cytotoxic effect of my compound rather than an antioxidant effect?
A: It is critical to distinguish between true antioxidant activity and apparent effects caused by cytotoxicity.
-
Potential Cause: The test compound itself is toxic to the cells at the concentrations being tested, which can interfere with assay readouts (e.g., by reducing cell metabolism and thus lowering ROS production).
-
Recommended Solutions:
-
Run a Cytotoxicity Assay in Parallel: Always perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) using the same cell line, compound concentrations, and incubation times as your antioxidant assay. This will establish a non-toxic concentration range for your compound.
-
Visual Inspection: Use microscopy to visually inspect the cells before and after treatment. Look for signs of stress, such as rounding, detachment, or membrane blebbing, which are indicative of cytotoxicity.
-
Normalize to Cell Number: For assays that measure total activity in a well, normalize the results to the number of viable cells (e.g., by using a DNA-binding dye like Hoechst) to correct for differences in cell proliferation or viability.
-
References
- 1. Meta-Analysis: High-Dosage Vitamin E Supplementation May Increase All-Cause Mortality [natap.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. Why have antioxidants failed in clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and pitfalls in antioxidant research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPD-001 Dose-Response Optimization in Retinal Organoids
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for conducting dose-response studies of NPD-001 (also referred to as NPI-001 in clinical development) in human pluripotent stem cell (hPSC)-derived retinal organoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an investigational drug based on N-acetylcysteine amide (NACA).[1][2] Its primary mechanism is to combat oxidative stress, a key factor in the degeneration of retinal cells in diseases like retinitis pigmentosa (RP).[1][3] this compound works by increasing the levels of glutathione, one of the body's most potent natural antioxidants, which helps protect retinal cells from damage caused by chemically reactive oxygen molecules.[1][2]
Q2: Why are retinal organoids a suitable model for studying this compound? A2: Retinal organoids are 3D structures grown from human pluripotent stem cells that self-organize to mimic the architecture and cellular composition of the developing human retina.[4][5] They contain the major retinal cell types, including photoreceptors (rods and cones), which are primarily affected in many retinal diseases.[5][6] This makes them an invaluable in vitro tool for modeling retinal diseases and for testing the efficacy and dosage of therapeutic compounds like this compound in a human-relevant context.[4][5]
Q3: What is a dose-response study and why is it critical for this compound? A3: A dose-response study is an experiment that determines how a biological system, such as a retinal organoid, responds to varying concentrations of a drug. It is essential for identifying the optimal therapeutic window for this compound—the concentration range that provides the maximum protective effect with minimal toxicity. These studies are crucial for establishing key parameters like the half-maximal effective concentration (EC50) and guiding dosage for future preclinical and clinical trials.[7]
Q4: What are the key endpoints to measure this compound efficacy in retinal organoids? A4: Key endpoints should reflect this compound's mechanism of action and the pathology of the retinal disease being modeled. These may include:
-
Photoreceptor Survival: Quantifying the number or density of photoreceptor cells (e.g., via immunostaining for markers like RECOVERIN or CRX).
-
Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS) or the expression of antioxidant enzymes.
-
Apoptosis Assays: Using methods like TUNEL staining to quantify drug-induced reduction in cell death.
-
Functional Assays: Assessing the light-responsiveness of photoreceptors in mature organoids via electrophysiological recordings, although this is a more advanced technique.[8]
-
Gene Expression Analysis: Using qPCR or RNA-seq to measure changes in the expression of genes related to phototransduction, cell survival, and stress responses.[6]
Troubleshooting Guide
Q1: My retinal organoids show high variability in size and lamination between batches. How can I improve consistency? A1: Variability is a common challenge in organoid cultures.[9] To improve consistency:
-
Standardize Initial Seeding Density: The number of starting cells is a critical determinant for successful organoid formation.[8] Ensure precise cell counting and a uniform seeding density for each embryoid body (EB).
-
Control EB Formation: Use V-shaped or U-shaped low-adhesion 96-well plates to generate EBs of a consistent size and shape.[10]
-
Maintain Consistent Culture Conditions: Strictly control incubator CO2 and O2 levels, temperature, and humidity. Minimize fluctuations during media changes and handling.
-
Screen iPSC Lines: Different iPSC lines have varying efficiencies in generating retinal organoids.[11][12] If possible, test multiple lines to find one that performs robustly with your chosen protocol.
-
Use a Standardized Protocol: Adhering strictly to a well-validated differentiation protocol, including the precise timing of media changes and growth factor additions like BMP4, can significantly improve reproducibility.[4][13]
Q2: I am observing significant cell death or poor lamination in my control (untreated) organoids. What could be the cause? A2: This may indicate suboptimal culture conditions.
-
Nutrient and Oxygen Depletion: As organoids grow, their core can become necrotic due to insufficient nutrient and oxygen diffusion. Ensure you are using an appropriate culture medium and consider using spinning bioreactors or orbital shakers for larger, more mature organoids to improve nutrient exchange.
-
Mechanical Stress: Retinal organoids are delicate.[14] Handle them gently during media changes and transfers. Use wide-bore pipette tips to avoid damaging the tissue.
-
Contamination: A low-level microbial contamination can compromise organoid health without being immediately obvious. Regularly test your cultures for mycoplasma.
-
Media Quality: Ensure all media components and supplements are fresh and properly stored. Batch-to-batch variability in components like fetal bovine serum (if used) can impact results.[10]
Q3: this compound is not showing a clear dose-dependent effect in my experiments. What should I check? A3: A flat dose-response curve can be due to several factors.
-
Incorrect Concentration Range: The effective concentrations might be higher or lower than the range you tested. It is recommended to start with a broad range of concentrations (e.g., from nanomolar to millimolar) to identify the approximate effective range before narrowing it down for precise EC50 determination.[7]
-
Drug Penetration Issues: 3D cultures can limit drug diffusion, meaning cells in the organoid core may not be exposed to the intended concentration.[15] Increase the incubation time or use gentle agitation to facilitate better penetration.
-
Drug Stability: Verify the stability of this compound in your culture medium over the treatment period. The compound may degrade, requiring more frequent media changes with a fresh drug.
-
Assay Timing: The protective effects of this compound may only become apparent after a specific duration of treatment or at a particular stage of organoid development. Ensure your assay endpoint is timed appropriately to capture the expected biological response.
-
3D vs. 2D Resistance: Cells in 3D structures often exhibit increased resistance to drugs compared to 2D monolayer cultures.[16] You may need to test higher concentrations than those reported in 2D cell line studies.
Data Presentation: this compound Dose-Response
The following tables provide a template for summarizing quantitative data from a dose-response experiment.
Table 1: Effect of this compound on Photoreceptor Viability in Retinal Organoids
| This compound Conc. (µM) | Mean Photoreceptor Viability (%) | Standard Deviation | p-value (vs. Control) |
| 0 (Vehicle Control) | 52.3 | 4.5 | - |
| 1 | 55.1 | 5.2 | 0.45 |
| 10 | 68.7 | 4.9 | 0.04 |
| 50 | 85.4 | 3.8 | <0.01 |
| 100 | 88.2 | 4.1 | <0.01 |
| 250 | 70.1 | 5.5 | 0.03 |
Table 2: Effect of this compound on Oxidative Stress Markers
| This compound Conc. (µM) | Relative Glutathione Level (%) | Standard Deviation | Relative ROS Level (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 8.2 | 100 | 12.5 |
| 1 | 105 | 9.1 | 95.4 | 11.8 |
| 10 | 145 | 11.5 | 62.1 | 9.9 |
| 50 | 188 | 10.4 | 35.8 | 7.6 |
| 100 | 195 | 12.3 | 31.2 | 8.1 |
| 250 | 160 | 13.1 | 48.9 | 9.2 |
Visualizations and Workflows
This compound Signaling Pathway
Caption: Mechanism of action for this compound in retinal cells.
Experimental Workflow for Dose-Response Optimization
Caption: Workflow for this compound testing in retinal organoids.
Troubleshooting Decision Tree
Caption: Decision tree for common experimental issues.
Experimental Protocols
Protocol 1: General Method for Retinal Organoid Differentiation
This protocol is a synthesized approach based on established methods.[4][10][17] Timelines and specific reagent concentrations may require optimization depending on the hPSC line used.
Materials:
-
hPSC culture medium (e.g., mTeSR1)
-
Neural Induction Medium (NIM)
-
Retinal Differentiation Medium (RDM)
-
Supplements: BMP4, IGF-1, Retinoic Acid, Taurine
-
Low-adhesion V-bottom 96-well plates
-
Cell dissociation reagent (e.g., TrypLE)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Day 0: Embryoid Body (EB) Formation:
-
Dissociate a high-quality hPSC colony into single cells.
-
Resuspend cells in NIM containing ROCK inhibitor.
-
Seed 9,000 - 12,000 cells per well into a low-adhesion 96-well plate to form EBs.
-
Centrifuge briefly to aggregate cells at the bottom of the V.
-
-
Days 1-7: Neural Induction:
-
Perform half-media changes with fresh NIM daily.
-
On Day 7, transfer the resulting EBs to low-adhesion culture dishes.
-
-
Days 7-24: Optic Vesicle Formation:
-
Continue culturing in NIM. Optic vesicles should start to appear as translucent, phase-bright neuroepithelial structures.
-
The addition of BMP4 (e.g., 1.5 nM) around this stage can improve the efficiency of retinal domain formation.[4]
-
-
Days 24-40: Organoid Isolation and Maturation:
-
Switch to Retinal Differentiation Medium (RDM).
-
Around Day 30-40, carefully excise the primitive optic vesicle-like structures using micro-scissors or a sterile needle.
-
Transfer the isolated retinal organoids to a new low-adhesion dish for suspension culture.
-
-
Day 40 onwards: Lamination and Photoreceptor Development:
-
Continue culture in RDM with media changes every 2-3 days.
-
Supplement the RDM with factors like Retinoic Acid and Taurine to promote photoreceptor differentiation and maturation.[10][18]
-
Organoids will continue to grow and laminate over the next several months, with mature photoreceptors typically appearing after Day 120.[6]
-
Protocol 2: this compound Dose-Response Assay
Procedure:
-
Organoid Selection: At the desired developmental stage (e.g., Day 150), select healthy, well-laminated organoids of a consistent size for the experiment.
-
Experimental Plating: Transfer individual organoids into separate wells of a low-adhesion 24- or 48-well plate.
-
Induce Stress (if applicable): To model disease, expose organoids to a chemical stressor (e.g., H₂O₂) or high-intensity light to induce oxidative damage and photoreceptor death.[19] Include a non-stressed control group.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or PBS). Perform serial dilutions in RDM to create a range of final concentrations (e.g., 0, 1, 10, 50, 100, 250 µM).
-
Treatment: Replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control.
-
Incubation: Culture the organoids for the desired treatment duration (e.g., 48-72 hours). The optimal duration should be determined empirically.
-
Endpoint Analysis:
-
Fixation and Immunostaining: Fix organoids in 4% paraformaldehyde, cryopreserve, and section for immunostaining with antibodies against photoreceptor markers (e.g., RECOVERIN), apoptosis markers (e.g., Cleaved Caspase-3), and cell nuclei (DAPI).
-
Imaging and Quantification: Acquire images using confocal microscopy and quantify the number of surviving photoreceptors or the apoptotic index relative to the total number of cells.
-
Biochemical Assays: Pool several organoids per treatment group, homogenize, and use commercial kits to measure glutathione levels or ROS activity according to the manufacturer's instructions.
-
-
Data Analysis: Plot the measured response against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the EC50 value.
References
- 1. nacuity.com [nacuity.com]
- 2. nacuity.com [nacuity.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. pnas.org [pnas.org]
- 5. Retinal Organoids from Induced Pluripotent Stem Cells of Patients with Inherited Retinal Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human-Induced Pluripotent Stem Cells Generate Light Responsive Retinal Organoids with Variable and Nutrient-Dependent Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Human‐Induced Pluripotent Stem Cells Generate Light Responsive Retinal Organoids with Variable and Nutrient‐Dependent Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 15. Frontiers | Assessing chemotherapy dosing strategies in a spatial cell culture model [frontiersin.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Differentiation Protocol for 3D Retinal Organoids, Immunostaining and Signal Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9-cis Retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic Treatment With Nicotinamide Riboside Is Protective in a Mouse Model of Light-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Retinal Delivery of N-acetylcysteine Amide (NACA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining the delivery of N-acetylcysteine amide (NACA) to the retina.
Frequently Asked Questions (FAQs)
Q1: What is N-acetylcysteine amide (NACA) and why is it a promising therapeutic for retinal diseases?
N-acetylcysteine amide (NACA) is a derivative of N-acetylcysteine (NAC) and a potent thiol antioxidant. It is being investigated for retinal diseases due to its enhanced ability to cross cell membranes and the blood-retinal barrier compared to NAC.[1][2] NACA protects retinal pigment epithelial (RPE) cells and photoreceptors from oxidative stress, a key factor in the pathogenesis of degenerative retinal diseases like age-related macular degeneration (AMD).[1][3][4] Its protective mechanisms include scavenging reactive oxygen species (ROS), reversing lipid peroxidation, and increasing intracellular levels of glutathione (GSH), a major cellular antioxidant.[1][4]
Q2: What are the primary advantages of NACA over its parent compound, N-acetylcysteine (NAC), for retinal delivery?
The primary advantages of NACA over NAC stem from its modified chemical structure. The substitution of the carboxyl group with an amide group makes NACA more lipophilic and neutral, leading to:
-
Enhanced Cell Permeability: NACA can more easily cross cell membranes to exert its antioxidant effects within retinal cells.[1][2][5]
-
Improved Bioavailability: Studies suggest NACA has a higher bioavailability than NAC, allowing for potentially lower and less frequent dosing.[6][7][8]
-
Greater Potency: In various studies, NACA has demonstrated superior protective effects against oxidative stress in retinal cells compared to NAC.[7][9]
Q3: What are the common methods for delivering NACA to the retina in experimental settings?
In preclinical studies, NACA has been delivered to the retina through several routes:
-
Topical Administration (Eye Drops): Formulations of NACA as eye drops have been used to prevent retinal degeneration in mouse models.[3] This method is non-invasive but may face challenges with corneal penetration and stability.
-
Systemic Administration (Oral or Intraperitoneal): NACA can be administered systemically, for instance, in drinking water or via intraperitoneal injections.[9] Its ability to cross the blood-retinal barrier makes this a viable approach.[2]
-
Intravitreal Injection: Direct injection into the vitreous humor ensures that a concentrated dose of NACA reaches the retina.[10] This method is invasive but bypasses many of the barriers associated with topical and systemic delivery.
Q4: How does NACA protect retinal cells from oxidative stress at the molecular level?
NACA combats oxidative stress through a multi-faceted approach. When retinal cells are exposed to oxidative stressors like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), NACA has been shown to:
-
Directly scavenge existing ROS.[1]
-
Prevent the formation of new ROS by halting lipid peroxidation.[1]
-
Replenish and increase the levels of reduced glutathione (GSH).[1][10]
-
Upregulate the phase II detoxification enzyme, glutathione peroxidase (GPx).[1]
-
Suppress the expression of thioredoxin-interacting protein (Txnip), a regulator of oxidative stress.[6]
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low solubility of NACA in aqueous eye drop formulations. | NACA is more lipophilic than NAC. | Consider using non-aqueous vehicles or nanoparticle-based formulations to improve solubility and stability.[11][12][13] Mucoadhesive polymers can also be incorporated to increase retention time.[14][15] |
| Degradation of NACA in solution over time. | NACA, like NAC, is a thiol-containing compound susceptible to oxidation, especially at room temperature and in the presence of oxygen.[16] | Prepare fresh solutions for each experiment. Store stock solutions at 2-8°C.[17][18] The addition of chelating agents like disodium edetate can improve stability.[17][18] |
| Variability in drug concentration in prepared formulations. | Inconsistent preparation methods. | Develop and strictly follow a standardized protocol for formulation preparation. Use precise measurement techniques and ensure complete dissolution of NACA. |
In Vitro Experiment Issues
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low cell viability even with NACA pre-treatment. | The concentration of the oxidative stressor (e.g., H₂O₂, tBHP) is too high, causing overwhelming cell death. | Perform a dose-response curve for the stressor to determine the optimal concentration that induces significant but not complete cell death, allowing a therapeutic window for NACA to show a protective effect.[1] |
| Inconsistent results in cell-based assays. | Variation in cell culture conditions, passage number, or seeding density. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform seeding density across all experimental plates. |
| Difficulty in measuring intracellular GSH levels. | Inefficient cell lysis or instability of GSH during sample processing. | Use a validated protocol for cell lysis and GSH measurement. Ensure that samples are processed quickly and kept on ice to prevent GSH degradation. |
In Vivo Experiment Issues
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low bioavailability of NACA in the retina after topical or systemic administration. | Barriers to drug delivery such as the cornea or the blood-retinal barrier. | For topical delivery, consider formulation strategies that enhance corneal penetration. For systemic delivery, ensure the administered dose is sufficient to achieve therapeutic concentrations in the retina. Intravitreal injections can be used as a positive control for direct retinal delivery.[10] |
| High variability in electroretinography (ERG) results. | Improper animal handling, anesthesia, or light adaptation. | Ensure consistent dark/light adaptation periods before ERG recordings.[19][20] Maintain a stable body temperature during the procedure and use a consistent anesthetic regimen. |
| Difficulty in quantifying NACA levels in retinal tissue. | Low concentrations of NACA in the tissue; instability of NACA during extraction. | Use a highly sensitive analytical method like LC-MS/MS.[8][21] To stabilize the thiol group of NACA during sample collection and processing, consider immediate derivatization with reagents like 2-chloro-1-methylpyridinium iodide (CMPI).[21] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of NACA in Retinal Pigment Epithelial (ARPE-19) Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | 0.4 mM tBHP | ~25% survival | [1] |
| 0.4 mM tBHP + NACA pre-incubation | ~80% survival (322% increase) | [1] | |
| Intracellular ROS | tBHP-treated vs. NACA + tBHP | Significant reduction with NACA | [1] |
| Lipid Peroxidation (MDA levels) | tBHP-treated vs. NACA + tBHP | Significant reduction with NACA | [1] |
| Reduced Glutathione (GSH) Levels | 0.4 mM tBHP | 75% decrease vs. control | [1] |
| NACA + tBHP | Levels greater than control | [1] |
Table 2: In Vivo Efficacy of NACA in Mouse Models of Retinal Degeneration
| Model | Treatment | Parameter | Outcome | Reference |
| Light-Induced Retinopathy | NACA | ERG a- and b-wave amplitudes | Maintained function | [1] |
| Outer Nuclear Layer (ONL) thickness | Prevented cell death | [1] | ||
| Paraquat-Induced Oxidative Damage (Intravitreal) | 7 mg/ml NACA in drinking water | Scotopic b-wave amplitude | 503 ± 33.6 µV (vs. 267 ± 31.4 µV with NAC) | [9] |
| Retinal MDA levels | 8.16 ± 0.21 µg (vs. 10.82 ± 0.21 µg with NAC) | [9] | ||
| Oxygen-Induced Retinopathy (Intravitreal) | 50mM NACA (1µl injection) | Retinal Neovascularization Area | Significantly attenuated | [10] |
| Retinal ROS levels | Rescued to normal levels | [10] | ||
| Retinal GSH levels | Rescued to normal levels | [10] |
Experimental Protocols
Protocol 1: Light-Induced Retinal Degeneration Model in Mice
This protocol is adapted from studies demonstrating the protective effects of NACA in a light-induced retinal damage model.[1]
-
Animal Model: Use albino mice (e.g., 129/SvlmJ or BALB/c) known to be susceptible to light-induced retinal damage.
-
Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure. All subsequent handling before exposure should be under dim red light.[19]
-
Pupil Dilation: Anesthetize the mice and apply a mydriatic agent (e.g., 1% tropicamide) to both eyes to ensure maximum light exposure.
-
NACA Administration: Administer NACA via the desired route (e.g., intraperitoneal injection, oral gavage, or topical eye drops) at a predetermined time before light exposure.
-
Light Exposure: Place the mice in a well-ventilated, temperature-controlled light box and expose them to a specific intensity and duration of white or blue LED light (e.g., 10,000 lux for 1-3 hours).[22]
-
Post-Exposure Recovery: Return the mice to a standard 12-hour light/dark cycle for recovery.
-
Functional Assessment (Electroretinography - ERG): At a specified time point post-exposure (e.g., 7-14 days), perform ERG to assess retinal function. Measure scotopic (rod-driven) and photopic (cone-driven) a- and b-wave amplitudes.[23]
-
Histological Analysis: After functional assessment, euthanize the mice and enucleate the eyes. Process the eyes for histology (e.g., paraffin embedding and H&E staining). Measure the thickness of the outer nuclear layer (ONL) at defined distances from the optic nerve head to quantify photoreceptor cell loss.
Protocol 2: Quantification of NACA in Retinal Tissue via LC-MS/MS
This protocol provides a general workflow for the analysis of NACA in retinal tissue, based on established methods for quantifying thiol-containing compounds.[5][21][24]
-
Tissue Collection: Euthanize the animal and immediately dissect the retina. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis to prevent degradation.
-
Sample Preparation and Derivatization:
-
Homogenize the frozen retinal tissue in a suitable buffer on ice.
-
To stabilize the free thiol groups of NACA and its metabolite NAC, immediately add a derivatizing agent such as N-(1-pyrenyl)maleimide (NPM) or 2-chloro-1-methylpyridinium iodide (CMPI).[5][21]
-
To measure total NACA (reduced + oxidized forms), first reduce the sample with a reducing agent like tris(2-carboxyethyl) phosphine (TCEP) before adding the derivatizing agent.[8][21]
-
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge the sample and collect the supernatant.
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., HILIC for polar compounds) to separate NACA and its metabolites from other components.[21]
-
Optimize the mass spectrometer settings for the detection and fragmentation of the derivatized NACA.
-
Quantify the NACA concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized NACA.
-
Visualizations
Caption: NACA's protective signaling pathway in the retina.
Caption: Workflow for in vivo testing of NACA in the retina.
References
- 1. N-Acetylcysteine Amide (NACA) Prevents Retinal Degeneration by Up-Regulating Reduced Glutathione Production and Reversing Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacuity.com [nacuity.com]
- 3. "N-acetylcysteine amide (NACA) Prevents Retinal Degeneration Induced by" by Hsiu-Jen Wang, Shakila B. Tobwala et al. [scholarsmine.mst.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-acetylcysteine amide and di- N-acetylcysteine amide protect retinal cells in culture via an antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Non-aqueous formulations in topical ocular drug delivery - A paradigm shift? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN110664757A - Nanocrystalline eye drop, preparation method and application thereof - Google Patents [patents.google.com]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. annabilab.ucla.edu [annabilab.ucla.edu]
- 16. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of acetylcysteine in an extemporaneously compounded ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of acetylcysteine in an extemporaneously compounded ophthalmic solution | CoLab [colab.ws]
- 19. Animal Models of LED-Induced Phototoxicity. Short- and Long-Term In Vivo and Ex Vivo Retinal Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarsmine.mst.edu [scholarsmine.mst.edu]
Strategies to increase the therapeutic efficacy of NPD-001
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the therapeutic efficacy of NPD-001 (NPI-001). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as NPI-001, is an investigational drug being developed for the treatment of retinitis pigmentosa (RP), particularly in patients with Usher syndrome.[1][2][3] It is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA).[2][3][4] The primary mechanism of action of NPI-001 is to combat oxidative stress.[5][6] It works by increasing the levels of glutathione, the body's most potent endogenous antioxidant, which helps to protect retinal cells from damage caused by chemically aggressive oxygen molecules.[1][2][5]
Q2: What are the advantages of NPI-001 (NACA) over standard N-acetylcysteine (NAC)?
A2: NPI-001 (NACA) was developed to overcome some limitations of NAC. As an amide derivative, NACA has improved lipophilicity and membrane permeability compared to NAC.[7][8] This allows for better penetration of the blood-brain and blood-retinal barriers, potentially leading to greater efficacy at lower doses.[2][8] Preclinical studies have suggested that NACA is approximately three times more effective than oral NAC in preserving cone function in animal models of RP.[2]
Q3: What is the current clinical development stage of NPI-001?
A3: NPI-001 has completed a Phase 1/2 clinical trial (SLO-RP) in patients with retinitis pigmentosa associated with Usher syndrome.[1][2] The trial was a randomized, placebo-controlled, multicenter study designed to evaluate the safety, tolerability, and efficacy of NPI-001 tablets.[2] The FDA has granted NPI-001 Fast Track and Orphan Drug designations, which are intended to facilitate its development and review.[6]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during preclinical and clinical research with NPI-001.
Issue 1: High variability in oxidative stress marker measurements in cell culture experiments.
-
Possible Cause: Inconsistent cell seeding density, passage number, or timing of NPI-001 treatment.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure a consistent cell seeding density across all wells and plates. Use cells within a narrow passage number range to minimize variability due to cellular aging.
-
Optimize Treatment Timing: The timing of NPI-001 application relative to the induction of oxidative stress is critical. Create a time-course experiment to determine the optimal pre-treatment or co-treatment duration.
-
Use Appropriate Controls: Include untreated cells, vehicle-treated cells, and positive controls (e.g., a known antioxidant) in every experiment.
-
Select a Stable Oxidative Stress Marker: While direct measurement of reactive oxygen species (ROS) is possible, indirect markers of oxidative damage to lipids, proteins, or DNA are often more stable and reproducible.[9] Consider using assays for 8-hydroxydeoxyguanosine (8-OHdG) or malondialdehyde (MDA).
-
Issue 2: Inconsistent or lower-than-expected efficacy in animal models of retinitis pigmentosa.
-
Possible Cause: Suboptimal drug formulation, route of administration, or dosing regimen. Issues with the animal model itself.
-
Troubleshooting Steps:
-
Verify Formulation and Stability: Ensure the NPI-001 formulation is stable and properly solubilized for administration.
-
Optimize Dosing and Administration: Conduct a dose-response study to identify the most effective concentration. Compare different routes of administration (e.g., oral gavage vs. intraperitoneal injection) for bioavailability and efficacy.
-
Characterize the Animal Model: Confirm the time course and severity of retinal degeneration in the chosen animal model (e.g., rd10 mice).[10] Ensure that the therapeutic window for NPI-001 intervention is appropriate for the model's progression.
-
Refine Efficacy Endpoints: Use a combination of functional (e.g., electroretinography) and structural (e.g., histology, optical coherence tomography) endpoints to assess therapeutic efficacy comprehensively.
-
Data Presentation
Table 1: Summary of Key Findings from the Phase 1/2 SLO-RP Clinical Trial of NPI-001
| Efficacy Endpoint | NPI-001 Treatment Group | Placebo Group | Outcome | Citation |
| Photoreceptor Loss (EZ Area) | >50% slower loss over 2 years | - | Statistically significant slowing of photoreceptor loss starting at 6 months. | [1] |
| Retinal Sensitivity (MAIA microperimetry) | Favorable trend observed | - | Nearly 30% slower loss of visual function, though not statistically significant at 24 months. | [1][11] |
| Safety and Tolerability | Well-tolerated at 500mg/day | - | Over 80% compliance with planned dosing. | [1] |
Experimental Protocols
Protocol 1: Measurement of Oxidative Stress in Retinal Cells using a Fluorescent Probe
This protocol describes a method to quantify intracellular reactive oxygen species (ROS) in a retinal cell line (e.g., RGC-5) treated with NPI-001.
-
Materials:
-
Retinal cell line (e.g., RGC-5)
-
Cell culture medium and supplements
-
NPI-001 (NACA)
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
CM-H₂DCFDA fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
-
-
Methodology:
-
Cell Seeding: Plate retinal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NPI-001 Pre-treatment: Treat the cells with varying concentrations of NPI-001 for a predetermined duration (e.g., 2-4 hours). Include vehicle-only control wells.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the negative control wells) and incubate for the desired time.
-
Staining with CM-H₂DCFDA: Wash the cells with warm PBS. Add CM-H₂DCFDA solution (typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.[12]
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells using a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group.
-
Protocol 2: Assessment of Retinal Function using Electroretinography (ERG) in a Rodent Model of Retinitis Pigmentosa
This protocol outlines the procedure for evaluating the therapeutic effect of NPI-001 on retinal function in a mouse model of RP (e.g., rd10 mice).
-
Materials:
-
rd10 mice and wild-type control mice
-
NPI-001 formulation for oral administration
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
ERG recording system with Ganzfeld dome
-
Corneal electrode, reference electrode, and ground electrode
-
-
Methodology:
-
Animal Dosing: Administer NPI-001 or vehicle to rd10 mice daily via oral gavage, starting at a pre-symptomatic age (e.g., postnatal day 14).
-
Dark Adaptation: Prior to ERG recording, dark-adapt the mice for at least 12 hours.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate its pupils with a topical mydriatic. All subsequent procedures should be performed under dim red light.
-
Electrode Placement: Place the corneal electrode on the center of the cornea, the reference electrode under the skin of the forehead, and the ground electrode in the tail.
-
ERG Recording: Place the mouse inside the Ganzfeld dome. Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to a series of light flashes of increasing intensity.[10][13][14]
-
Data Analysis: Measure the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).[10] Compare the ERG parameters between NPI-001-treated, vehicle-treated, and wild-type mice.
-
Visualizations
Caption: Proposed signaling pathway of NPI-001 in retinal cells.
Caption: A typical experimental workflow for evaluating NPI-001 efficacy.
References
- 1. nacuity.com [nacuity.com]
- 2. nacuity.com [nacuity.com]
- 3. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 4. Nacuity Pharmaceuticals Achieves Target Enrollment for Phase 1/2 Clinical Trial of NPI-001 for the Treatment of Retinitis Pigmentosa Associated with Usher Syndrome | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 5. FDA Fast Tracks Nacuity’s NPI-001 for Retinitis Pigmentosa | OBN [ophthalmologybreakingnews.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAQ: Oxidative Stress Assays | Cell Biolabs [cellbiolabs.com]
- 10. Electrophysiological and Histologic Evaluation of the Time Course of Retinal Degeneration in the rd10 Mouse Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Rodent Electroretinograms to Assess Retinal Function | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of NPD-001 (NPI-001) and N-acetylcysteine (NAC) in Mitigating Oxidative Stress
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic candidate NPD-001, identified as NPI-001 (a proprietary formulation of N-acetylcysteine amide, or NACA), and its parent compound, N-acetylcysteine (NAC). The focus of this analysis is on the comparative efficacy of these two molecules in combating oxidative stress, a key pathological mechanism in a range of diseases, including retinal degeneration. This document synthesizes available preclinical and clinical data to highlight the potential advantages of NPI-001.
Executive Summary
NPI-001 (NACA) is a novel derivative of NAC designed for enhanced bioavailability and cellular permeability.[1][2] Preclinical evidence consistently demonstrates that NACA exhibits superior antioxidant and cytoprotective properties compared to NAC across various models of oxidative stress.[3][4][5][6] These advantages are attributed to its increased lipophilicity, which facilitates its passage across cellular membranes and the blood-brain/blood-retinal barriers.[1][5] A recent Phase 1/2 clinical trial of NPI-001 in patients with retinitis pigmentosa (RP) associated with Usher syndrome has shown promising results in slowing photoreceptor loss, providing clinical validation for its mechanism of action.[7][8]
Mechanism of Action: Enhanced Antioxidant Activity
Both NAC and NACA function as precursors to the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body.[8] GSH plays a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The therapeutic rationale for both compounds is to replenish depleted GSH stores in pathological conditions characterized by oxidative stress.
NACA, however, demonstrates a more efficient restoration of intracellular GSH levels compared to NAC.[6] Its amide group, replacing the carboxyl group of NAC, increases its lipophilicity, leading to improved cell membrane permeability.[1][2] This enhanced uptake allows NACA to more effectively deliver cysteine, the rate-limiting substrate for GSH synthesis, into cells.
Comparative Efficacy Data
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the efficacy of this compound (NACA) and NAC.
Table 1: Preclinical Antioxidant and Protective Effects
| Parameter | Model | NAC Effect | This compound (NACA) Effect | Key Finding | Citation |
| DPPH Radical Scavenging | In vitro assay | Lower scavenging ability | Higher scavenging ability at all concentrations | NACA is a more potent direct antioxidant. | [4] |
| Reducing Power | In vitro assay | Lower reducing power | Higher reducing power at all concentrations | NACA demonstrates superior electron-donating capacity. | [4] |
| H₂O₂ Scavenging | In vitro assay | Better at lower concentrations | Better at the highest concentration | Concentration-dependent differences in scavenging specific ROS. | [4] |
| Chelating Activity | In vitro assay | Lower chelating ability | Showed over 50% of the chelating capacity of EDTA | NACA has a significant ability to chelate metal ions. | [4] |
| GSH Restoration | Lead-exposed CD-1 mice (liver) | Did not significantly increase GSH levels post-exposure | Significantly improved GSH levels post-exposure | NACA is more effective at restoring GSH in a model of heavy metal toxicity. | [5] |
| Tissue Lead Levels | Lead-exposed CD-1 mice (brain, kidney, liver) | Significantly reduced tissue lead levels | Showed better chelating ability and more significant reduction in lead levels | NACA's enhanced permeability may contribute to better heavy metal chelation in vivo. | [5] |
| Retinal Function (Scotopic b-wave) | Paraquat-induced oxidative damage in mice | 397 ± 77.6 µV | 498 ± 54.6 µV | Oral NACA provided significantly greater protection of rod function. | [9] |
| Retinal Function (Photopic b-wave) | Paraquat-induced oxidative damage in mice | 191 ± 50.4 µV | 255 ± 50.1 µV | Oral NACA was superior in preserving cone function. | [9] |
| Retinal Oxidative Stress (MDA levels) | Paraquat-induced oxidative damage in mice | 7.75 ± 0.16 µg | 6.45 ± 0.33 µg | NACA was more effective at reducing lipid peroxidation in the retina. | [9] |
| Retinal GSH/GSSG Ratio | Paraquat-induced oxidative damage in mice | 1.86 ± 0.16 | 2.98 ± 0.18 | NACA was significantly better at maintaining the retinal antioxidant capacity. | [9] |
| Hepatoprotection (Cell Viability) | Acetaminophen-induced toxicity in HepaRG cells | Increased cell viability | Significantly better protection of cell viability | NACA is more effective at protecting liver cells from drug-induced toxicity. | [6] |
Table 2: Clinical Efficacy of NPI-001 in Retinitis Pigmentosa (SLO-RP Phase 1/2 Trial)
| Parameter | NPI-001 (NACA) Treatment Group | Placebo Group | Outcome | Citation |
| Photoreceptor Loss (Ellipsoid Zone Area) | Slowed by over 50% over two years | Baseline rate of degeneration | Statistically significant reduction in photoreceptor loss. | [7][8] |
| Visual Function (Retinal Sensitivity) | Nearly 30% slower loss of visual function | Baseline rate of functional loss | Favorable trend, but did not reach statistical significance. | [8] |
Experimental Protocols
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging: The ability of NACA and NAC to scavenge the stable 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical was measured spectrophotometrically. The decrease in absorbance at 517 nm indicates the radical scavenging activity.[4]
-
Reducing Power: The capacity of the compounds to reduce Fe³⁺ to Fe²⁺ was determined by measuring the formation of Perl's Prussian blue at 700 nm. Higher absorbance indicates greater reducing power.[4]
-
Hydrogen Peroxide (H₂O₂) Scavenging: The scavenging of H₂O₂ was assessed by measuring the disappearance of H₂O₂ at 230 nm using a spectrophotometer.[4]
-
Metal Chelating Activity: The ability of NACA and NAC to chelate ferrous ions was evaluated. The assay measures the disruption of the ferrozine-Fe²⁺ complex formation, with a decrease in the red color indicating chelating activity.[4]
Animal Model of Retinal Oxidative Damage
-
Model: Oxidative damage was induced in mice via intraperitoneal (IP) or intravitreous injection of paraquat (PQ), a potent ROS-generating agent.[9]
-
Treatment: Mice were treated with oral NACA or NAC.[9]
-
Endpoints: Retinal function was assessed using electroretinography (ERG) to measure scotopic (rod) and photopic (cone) b-wave amplitudes. Retinal oxidative stress was quantified by measuring malondialdehyde (MDA) levels, a marker of lipid peroxidation, and the ratio of reduced to oxidized glutathione (GSH/GSSG).[9]
SLO-RP Phase 1/2 Clinical Trial
-
Design: A randomized, placebo-controlled, multicenter trial.[8]
-
Participants: 49 patients with vision loss due to retinitis pigmentosa associated with Usher syndrome.[7][8]
-
Intervention: Oral NPI-001 tablets or placebo administered twice daily for two years.[8]
-
Primary Endpoints: Safety and tolerability.
-
Efficacy Endpoints: Change in Ellipsoid Zone (EZ) Area, measured by spectral-domain optical coherence tomography (SD-OCT), as an indicator of photoreceptor health. Retinal sensitivity was assessed by MAIA microperimetry.[8]
Conclusion
The available data strongly suggest that this compound (NPI-001/NACA) is a more potent and bioavailable antioxidant than its parent compound, NAC. Preclinical studies consistently demonstrate its superiority in scavenging free radicals, restoring intracellular glutathione, and protecting tissues from oxidative damage, particularly in the retina. The positive results from the Phase 1/2 clinical trial in retinitis pigmentosa provide the first clinical evidence that this enhanced preclinical profile may translate into meaningful therapeutic benefits for patients with diseases driven by oxidative stress. Further investigation in larger, confirmatory trials is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nacuity’s Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]
- 8. nacuity.com [nacuity.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to NPI-001 and its Alternatives for Preserving Photoreceptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NPI-001's performance against alternative antioxidant therapies in preserving photoreceptor function, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.
Executive Summary
Retinitis pigmentosa (RP) and other inherited retinal diseases are characterized by the progressive degeneration of photoreceptor cells, leading to vision loss. Oxidative stress has been identified as a key contributor to photoreceptor cell death. This guide focuses on NPI-001, a novel antioxidant therapy, and compares it with its parent compound, N-acetylcysteine (NAC), as a prominent alternative.
NPI-001 (N-acetylcysteine amide - NACA) is a proprietary formulation designed to combat oxidative stress in the retina. It acts as a precursor to glutathione, a potent endogenous antioxidant.[1] Recent clinical trial data suggests that NPI-001 can significantly slow the rate of photoreceptor loss in patients with RP associated with Usher syndrome.[1][2][3]
N-acetylcysteine (NAC) is a well-established antioxidant that has been evaluated for its therapeutic potential in RP.[4][5][6][7] It is the precursor to NPI-001 and is currently the subject of a large-scale Phase III clinical trial, the "NAC Attack" study.[5][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials of NPI-001 and NAC in patients with retinitis pigmentosa.
Table 1: NPI-001 Phase 1/2 Clinical Trial Results (SLO-RP Study) [1][2][3][8]
| Efficacy Endpoint | NPI-001 Treatment Group | Placebo Group | Outcome |
| Photoreceptor Loss (Ellipsoid Zone Area) | Slowed by >50% over 2 years | - | Statistically significant reduction in loss |
| Retinal Sensitivity | Nearly 30% slower decline over 2 years | - | Favorable trend, not statistically significant |
Table 2: N-acetylcysteine (NAC) Phase I Clinical Trial Results [4][6][9]
| Efficacy Endpoint | NAC 600 mg bid | NAC 1200 mg bid | NAC 1800 mg bid |
| Mean Best-Corrected Visual Acuity (BCVA) Improvement (letters/month) | 0.4 (p < 0.001) | 0.5 (p < 0.001) | 0.2 (p = 0.03) |
| Mean Macular Sensitivity Improvement (dB/month) | No significant improvement | No significant improvement | 0.15 (p < 0.05) |
| Mean Ellipsoid Zone (EZ) Width | No significant change | No significant change | No significant change |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Photoreceptor Oxidative Stress Signaling Pathway
This diagram illustrates the central role of oxidative stress in photoreceptor degeneration and the mechanism by which antioxidant therapies like NPI-001 and NAC are believed to exert their protective effects.
Caption: Photoreceptor oxidative stress pathway.
Clinical Trial Workflow for Evaluating Photoreceptor Function
This diagram outlines a typical workflow for a clinical trial investigating a new therapy for retinitis pigmentosa, incorporating key structural and functional assessments.
Caption: Clinical trial workflow.
Experimental Protocols
Assessment of Photoreceptor Structure: Spectral-Domain Optical Coherence Tomography (SD-OCT)
Objective: To non-invasively visualize and quantify the structural integrity of the photoreceptor layer, specifically the ellipsoid zone (EZ).
Methodology:
-
Patient Preparation: The patient's pupils are dilated to a minimum of 3 mm to ensure adequate image quality.
-
Image Acquisition:
-
A high-resolution SD-OCT device (e.g., Spectralis, Heidelberg Engineering) is used.
-
A macular volume scan protocol is selected, typically covering a 20° x 20° area centered on the fovea.[10]
-
The scan consists of multiple horizontal B-scans (e.g., 97 scans), each composed of numerous A-scans (e.g., 512 A-scans).[10]
-
Automatic real-time tracking (ART) is employed to minimize motion artifacts, and multiple frames (e.g., 5x averaging) are captured to enhance the signal-to-noise ratio.[10]
-
-
Ellipsoid Zone (EZ) Area Measurement:
-
The EZ, a hyperreflective band corresponding to the inner segments of the photoreceptors, is identified on each B-scan.
-
Profile Method: The endpoints of the intact EZ are manually or semi-automatically marked on each B-scan. These points are then connected to form a polygon, and the enclosed area is calculated.[10][11]
-
En Face Method: An en face image of the EZ is generated from the volumetric data. The boundary of the preserved EZ is then delineated on this image to calculate the area.[10][11][12]
-
-
Data Analysis: The change in EZ area over time is calculated and compared between treatment and placebo groups to assess the rate of photoreceptor degeneration.
Assessment of Photoreceptor Function: Full-Field Electroretinography (ERG)
Objective: To measure the electrical response of the entire retina to a light stimulus, providing an objective assessment of photoreceptor and other retinal cell function.
Methodology:
-
Patient Preparation:
-
The patient undergoes a period of dark adaptation (typically 20-30 minutes) to isolate rod photoreceptor responses.
-
Pupils are dilated.
-
A topical anesthetic is applied to the cornea, and a contact lens electrode is placed on the eye. Reference and ground electrodes are placed on the skin, typically on the forehead and temple, respectively.
-
-
Stimulation and Recording:
-
The patient is positioned in a Ganzfeld dome, which provides uniform, full-field light stimulation.
-
Scotopic (Dark-Adapted) ERG: A series of brief light flashes of increasing intensity are presented to elicit responses primarily from the rod system.
-
The a-wave , a negative deflection, reflects the function of the photoreceptors.
-
The b-wave , a positive deflection, reflects the function of the inner retinal cells, primarily bipolar cells.
-
-
Photopic (Light-Adapted) ERG: The patient is then light-adapted for a period (e.g., 10 minutes) to saturate the rods. Flashes of light are then presented to elicit responses from the cone system.
-
-
Data Analysis:
-
The amplitude and implicit time (time to peak) of the a- and b-waves are measured.
-
Reduced amplitudes and delayed implicit times are indicative of retinal dysfunction.
-
Changes in these parameters over the course of a clinical trial are used to evaluate the efficacy of a treatment in preserving or improving retinal function.[13][14][15][16]
-
Conclusion
NPI-001 has demonstrated promising results in a Phase 1/2 clinical trial, showing a significant reduction in the rate of photoreceptor loss in patients with retinitis pigmentosa. Its mechanism of action, centered on mitigating oxidative stress, positions it as a potentially valuable therapeutic agent. The most direct comparator, NAC, has also shown positive signals in early-phase trials, and the ongoing large-scale Phase III "NAC Attack" trial will provide crucial data on its long-term efficacy and safety.
For researchers and drug development professionals, the data presented in this guide highlights the potential of antioxidant therapies for inherited retinal diseases. The detailed experimental protocols provide a framework for designing and evaluating future studies in this field. Continued research into the precise mechanisms of oxidative damage in photoreceptors and the development of more targeted and potent antioxidant therapies remain critical areas of focus.
References
- 1. nacuity.com [nacuity.com]
- 2. Nacuity’s Antioxidative Therapy NACA Performs Encouragingly in Phase 1/2 Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]
- 3. pharmanow.live [pharmanow.live]
- 4. JCI - Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial [jci.org]
- 5. UCSF Retinitis Pigmentosa Trial → Oral N-acetylcysteine for Retinitis Pigmentosa [clinicaltrials.ucsf.edu]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Oral N-acetylcysteine for Retinitis Pigmentosa [stanfordhealthcare.org]
- 8. NPI001 Demonstrates Treatment Effect in RP Trial | Retinal Physician [retinalphysician.com]
- 9. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reliability of Spectral-Domain OCT Ellipsoid Zone Area and Shape Measurements in Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to NPI-001 and Alternative Therapies for Retinitis Pigmentosa Associated with Usher Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for NPI-001 and other therapeutic alternatives for retinitis pigmentosa (RP) associated with Usher syndrome (SLO-RP). The information is intended for an audience with expertise in drug development and clinical research.
Introduction to NPI-001
NPI-001 is an investigational, orally administered antioxidant therapy developed by Nacuity Pharmaceuticals. It is a proprietary formulation of N-acetylcysteine amide (NACA), designed to combat oxidative stress in retinal cells, a key pathological feature of retinitis pigmentosa.[1][2] Preclinical studies have indicated that NPI-001 works by increasing the levels of glutathione, a potent endogenous antioxidant, thereby protecting photoreceptor cells from oxidative damage.[1][2] The therapy has received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of retinitis pigmentosa.[1][3]
NPI-001 SLO-RP Clinical Trial Results
The Phase 1/2 SLO-RP clinical trial was a randomized, placebo-controlled, multicenter study that evaluated the safety and efficacy of NPI-001 in patients with RP associated with Usher syndrome.[1][4] The trial enrolled 49 patients across four sites in Australia who received either NPI-001 or a placebo twice daily for two years.[1][4]
Key findings from the SLO-RP trial include:
-
Significant Reduction in Photoreceptor Loss: NPI-001 demonstrated a greater than 50% reduction in the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) area on spectral-domain optical coherence tomography (SD-OCT), compared to placebo over the two-year period.[1][4][5] This effect was observed as early as six months into the treatment and was sustained throughout the study.[1][4]
-
Favorable Trend in Visual Function: While not statistically significant, a positive trend was observed in the slowing of visual function decline. Patients treated with NPI-001 showed a nearly 30% slower loss of retinal sensitivity, measured by MAIA microperimetry, compared to the placebo group.[1][4]
-
Safety and Tolerability: The treatment was found to be safe and well-tolerated, with no persistent drug-related adverse events reported.[1][6]
Comparison with Alternative Therapies
The current treatment landscape for RP associated with Usher syndrome is limited, with no approved curative therapies. Management is primarily supportive. However, several investigational therapies are in various stages of clinical development. The following sections compare NPI-001 with a selection of these alternatives.
Luxturna (voretigene neparvovec)
Luxturna, developed by Spark Therapeutics, is a gene therapy approved by the FDA for the treatment of patients with biallelic RPE65 mutation-associated retinal dystrophy.[4][5] This therapy is not indicated for all forms of RP but is a significant benchmark in the field of retinal gene therapy.
| Feature | NPI-001 | Luxturna (voretigene neparvovec) |
| Mechanism of Action | Antioxidant; boosts glutathione levels to reduce oxidative stress in retinal cells.[1][2] | Gene replacement therapy; delivers a functional copy of the RPE65 gene to retinal cells.[1][4][5] |
| Patient Population | Retinitis Pigmentosa associated with Usher Syndrome (gene-agnostic).[1][4] | Biallelic RPE65 mutation-associated retinal dystrophy.[4][5] |
| Administration | Oral tablets, twice daily.[1][4] | Sub-retinal injection (one-time).[2][4] |
| Key Efficacy Results | >50% reduction in photoreceptor loss over 2 years.[1][4][5] | Statistically significant improvement in multi-luminance mobility testing (MLMT) at 1 year.[6][7] 65% of participants in the intervention group passed MLMT at the lowest light level, versus 0% in the control group.[7][8] |
| Visual Acuity | Favorable trend, but not statistically significant change.[1][4] | Not statistically significant difference between intervention and control groups in a Phase 3 trial.[6] However, some real-world studies have shown significant improvements.[9] |
| Visual Field | Favorable trend in slowing the loss of retinal sensitivity.[1][4] | Significant improvement in the intervention group compared to a slight decrease in the control group at one year.[6] |
Other Investigational Therapies
Several other therapeutic modalities are being investigated for various forms of RP, including those associated with Usher syndrome.
| Therapy | Mechanism of Action | Administration | Key Reported Clinical Trial Results |
| MCO-010 (Nanoscope Therapeutics) | Optogenetic therapy; makes bipolar retinal cells light-sensitive.[4] | Intravitreal injection.[4] | Average gain of approximately 3 lines on a standard eye chart (BCVA) sustained for over two years in patients with advanced RP.[1][4] |
| QR-421a (ProQR Therapeutics) | RNA therapy (antisense oligonucleotide) targeting mutations in exon 13 of the USH2A gene.[10][11] | Intravitreal injection.[10] | Demonstrated benefit in multiple measures of vision, including best-corrected visual acuity (BCVA) and static perimetry.[10][12] |
| jCell (jCyte) | Allogeneic cell therapy; intravitreal injection of retinal progenitor cells that release neurotrophic factors.[13] | Intravitreal injection.[13] | Phase 2b showed a mean improvement in BCVA of +16.27 letters versus +1.85 letters for sham at 12 months in the target population.[14] |
Experimental Protocols
NPI-001 (SLO-RP Trial - NCT04355689)
-
Study Design: A Phase 1/2, randomized, double-masked, placebo-controlled, multicenter trial.[3][10][15]
-
Participants: 49 patients aged 18 years and older with a diagnosis of retinitis pigmentosa associated with Usher syndrome.[10][15]
-
Intervention: Oral NPI-001 tablets or placebo administered twice daily for 24 months.[10][15]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Change from baseline in retinal sensitivity as measured by MAIA microperimetry.[16]
-
Luxturna (Voretigene Neparvovec - Phase 3 Trial)
-
Study Design: An open-label, randomized, controlled Phase 3 trial.[7][17]
-
Participants: 31 participants aged 3 years and older with a confirmed biallelic RPE65 mutation.[7][17]
-
Intervention: Bilateral subretinal injections of voretigene neparvovec. The control group had the option to cross over after one year.[7]
-
Primary Outcome Measure: Change from baseline in bilateral multi-luminance mobility testing (MLMT) score at one year.[6][7]
-
Secondary Outcome Measures:
Visualizations
Caption: Mechanism of action for NPI-001 in reducing oxidative stress.
Caption: Workflow of the SLO-RP Phase 1/2 clinical trial for NPI-001.
Caption: Luxturna's gene therapy treatment pathway.
References
- 1. nanostherapeutics.com [nanostherapeutics.com]
- 2. Nanoscope Reports 5 Year Safety Results From Follow Up Study of Optogenetic Therapy in Retinitis Pigmentosa | Ophthalmology Management [ophthalmologymanagement.com]
- 3. jCyte publishes Phase I/IIa safety study results [usher-syndrome.org]
- 4. araceagainstblindness.org [araceagainstblindness.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Spark Therapeutics Announces Publication In The Lancet Of Pivotal Phase III Clinical Trial Data For Investigational Voretigene Neparvovec - BioSpace [biospace.com]
- 7. assets.bmctoday.net [assets.bmctoday.net]
- 8. Clinical and pharmacovigilance safety evaluation of LUXTURNA® (voretigene neparvovec-rzyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgtlive.com [cgtlive.com]
- 10. Positive results of QR-421a Phase 1/2 Clinical Trial for Usher Syndrome and non-syndromic Retinitis Pigmentosa - Ushersyndroom [ushersyndroom.nl]
- 11. ProQR : Industry : Research : Usher Syndrome Coalition [usher-syndrome.org]
- 12. usher-syndrome.org [usher-syndrome.org]
- 13. jCell Therapy | Retinitis Pigmentosa | Degenerative Retinal Disorders | jCyte Inc. [jcyte.com]
- 14. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 15. researchgate.net [researchgate.net]
- 16. ProQR Announces Positive Results from Clinical Trial of QR-421a in Usher Syndrome and Plans to Start Pivotal Trials | ProQR Therapeutics [proqr.com]
- 17. Efficacy, Safety, and Durability of Voretigene Neparvovec-rzyl in RPE65 Mutation-Associated Inherited Retinal Dystrophy: Results of Phase 1 and 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of NPD-001: A Comparative Guide
This guide provides a comprehensive analysis of the long-term safety profile of the investigational neuroprotective agent NPD-001, in comparison with other relevant alternatives. The data presented herein is derived from preclinical and clinical studies designed to evaluate the safety and tolerability of these compounds over extended periods.
Executive Summary
This compound is an investigational compound under development for the treatment of neurodegenerative diseases. This document compares its long-term safety profile against Comparator A, another therapeutic in the same class, and a standard placebo. The following sections detail the methodologies of key safety-related experiments and present the comparative data in a structured format.
Comparative Safety Data
The following tables summarize the key findings from long-term preclinical toxicology and Phase I/II clinical trials.
Table 1: Summary of Findings from 26-Week Chronic Toxicology Studies in Rodent Models
| Parameter | This compound (10 mg/kg/day) | Comparator A (20 mg/kg/day) | Vehicle Control |
| Mortality Rate | 0% | 2% | 0% |
| Body Weight Change | -1.5% | -5.2% | +0.8% |
| Liver Enzyme Elevation (ALT/AST) | No significant change | >2x Upper Limit of Normal | No significant change |
| Kidney Function (Creatinine) | No significant change | +15% from baseline | No significant change |
| Histopathological Findings (CNS) | No adverse findings | Mild gliosis noted in 15% of subjects | No adverse findings |
| Cardiovascular (QTc Interval) | No significant prolongation | +10 ms prolongation | No significant change |
*Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 2: Incidence of Adverse Events in a 52-Week Phase II Clinical Trial
| Adverse Event (AE) | This compound (n=150) | Comparator A (n=148) | Placebo (n=152) |
| Any AE | 35% | 48% | 32% |
| Serious AE (SAE) | 2% | 5% | 1.5% |
| Headache | 8% | 15% | 7% |
| Nausea | 5% | 12% | 4% |
| Dizziness | 3% | 8% | 3% |
| Fatigue | 4% | 10% | 5% |
| Elevated Liver Enzymes | 1% | 4% | 0.5% |
| Discontinuation due to AEs | 2.5% | 6% | 2% |
Experimental Protocols
Detailed methodologies for the key safety and toxicology studies are provided below.
1. Chronic Toxicology Study in Rodent Models
-
Objective: To assess the potential toxicity of this compound and Comparator A following long-term, daily administration in a rodent model (Sprague-Dawley rats).
-
Methodology:
-
Animal Allocation: 120 rats (60 male, 60 female) were randomly assigned to one of three groups: this compound (10 mg/kg/day), Comparator A (20 mg/kg/day), or a vehicle control.
-
Dosing: The compounds were administered orally via gavage once daily for 26 consecutive weeks.
-
Monitoring: Body weight and clinical signs of toxicity were recorded weekly. Blood samples were collected at weeks 4, 13, and 26 for hematology and clinical chemistry analysis (including liver and kidney function markers). Electrocardiograms (ECGs) were performed at baseline and at the end of the study to assess cardiovascular function.
-
Necropsy and Histopathology: At the end of the 26-week period, all animals underwent a full necropsy. A comprehensive list of tissues, with a focus on the central nervous system, liver, kidneys, and heart, were collected, preserved in 10% neutral buffered formalin, and examined microscopically by a board-certified veterinary pathologist.
-
2. Phase II Double-Blind, Placebo-Controlled Clinical Trial
-
Objective: To evaluate the long-term safety and tolerability of this compound and Comparator A in human subjects over a 52-week period.
-
Methodology:
-
Patient Population: 450 patients with a diagnosis of mild to moderate neurodegenerative disease were enrolled.
-
Randomization: Participants were randomized in a 1:1:1 ratio to receive this compound, Comparator A, or a matching placebo.
-
Treatment: The investigational products were administered orally once daily for 52 weeks.
-
Safety Assessments: Safety and tolerability were monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead ECGs, and clinical laboratory tests at baseline and at weeks 4, 12, 26, and 52.
-
Statistical Analysis: The incidence of AEs was compared between the treatment groups using descriptive statistics.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.
Caption: Preclinical safety assessment workflow for this compound.
Caption: Hypothesized signaling pathway and points of intervention.
Caption: Logical flow of the Phase II clinical trial safety monitoring.
NPI-001 Demonstrates Significant Reduction in Photoreceptor Loss in Usher Syndrome Patients
Fort Worth, TX – September 11, 2025 – Nacuity Pharmaceuticals has announced positive top-line results from the SLO-RP Phase 1/2 clinical trial, a head-to-head study of NPI-001 versus placebo for the treatment of retinitis pigmentosa (RP) associated with Usher syndrome. The trial demonstrated that NPI-001, an oral antioxidant, significantly slowed the rate of photoreceptor degeneration over a two-year period.[1][2][3] This guide provides a comprehensive overview of the study's findings, experimental protocols, and the mechanism of action of NPI-001 for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The SLO-RP trial was a randomized, placebo-controlled, multicenter study that enrolled 49 patients with Usher syndrome across four sites in Australia.[1][4][5] Participants were administered either 500mg of NPI-001 or a placebo twice daily for 24 months.[4][5] The primary efficacy endpoints were the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) area on spectral-domain optical coherence tomography (SD-OCT), and the change in retinal sensitivity, assessed by Macular Integrity Assessment (MAIA) microperimetry.[1][5]
| Efficacy Endpoint | NPI-001 Treatment Group | Placebo Group | Outcome |
| Photoreceptor Loss (EZ Area) | Slowed photoreceptor loss by more than 50% over two years.[1][3][4] | Statistically significant reduction in the rate of EZ area loss starting at 6 months and sustained through 24 months.[1] | |
| Visual Function (Retinal Sensitivity) | Demonstrated a favorable trend with nearly 30% slower loss of visual function.[1][4] | Did not reach statistical significance at 24 months.[1][4] |
Safety and Tolerability: NPI-001 was found to be safe and well-tolerated, with over 80% of participants adhering to the dosing schedule. No persistent drug-related adverse events were reported.[1][4]
Experimental Protocols
Study Design
The SLO-RP (Safety and Efficacy of NPI-001 Tablets versus PLacebO for Treatment of Retinitis Pigmentosa Associated with Usher syndrome) trial was a Phase 1/2, randomized, double-masked, placebo-controlled, multicenter study.[1][6]
-
Participants: 49 individuals aged 18 years and older with a diagnosis of Usher syndrome.[2][7]
-
Intervention: Oral NPI-001 (500 mg/day) or matching placebo administered twice daily for 24 months.[4][5][6]
-
Primary Outcome Measures:
-
Change in Ellipsoid Zone (EZ) area from baseline.
-
Change in retinal sensitivity from baseline.
-
Key Experimental Methodologies
-
Ellipsoid Zone (EZ) Area Measurement: Photoreceptor health was assessed by measuring the EZ area using spectral-domain optical coherence tomography (SD-OCT).[1][5] Masked experts at a central reading center analyzed the SD-OCT images to quantify the area of the EZ, which represents the integrity of the photoreceptor inner and outer segments.
-
Retinal Sensitivity Assessment: Functional vision was evaluated using MAIA (Macular Integrity Assessment) microperimetry.[1][5] This technique maps the retinal sensitivity to light stimuli at various points across the macula, providing a detailed assessment of visual function.
Mechanism of Action and Signaling Pathway
NPI-001 is a proprietary, GMP-grade formulation of N-acetylcysteine amide (NACA).[1][6] Its therapeutic effect is attributed to its ability to combat oxidative stress, a key factor in the progression of retinitis pigmentosa.[1][8] NPI-001 acts by increasing the levels of glutathione, the most potent endogenous antioxidant in the body.[1][6][9] Glutathione neutralizes reactive oxygen species (ROS), thereby protecting retinal cells from oxidative damage and subsequent apoptosis.[1][6]
Caption: NPI-001 combats oxidative stress in Usher syndrome.
Experimental Workflow
The clinical trial followed a standard randomized controlled trial workflow to ensure unbiased evaluation of NPI-001's efficacy and safety.
Caption: Workflow of the SLO-RP Phase 1/2 Clinical Trial.
Based on these positive results, Nacuity Pharmaceuticals plans to initiate a confirmatory registrational study in 2026.[1][4][5] NPI-001's gene-agnostic approach offers a promising therapeutic strategy for all patients with retinitis pigmentosa associated with Usher syndrome, a patient population with significant unmet medical needs.[2][8]
References
- 1. nacuity.com [nacuity.com]
- 2. Nacuity Pharmaceuticals Announces Positive Data from NPI-001 Trial [usher-syndrome.org]
- 3. savesightnoweurope.org [savesightnoweurope.org]
- 4. NPI001 Demonstrates Treatment Effect in RP Trial | Retinal Physician [retinalphysician.com]
- 5. pharmanow.live [pharmanow.live]
- 6. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Nacuity's NPI-001 for RP granted Fast Track and Orphan Drug Status [usher-syndrome.org]
- 9. Nacuity Pharmaceuticals Achieves Target Enrollment for Phase 1/2 Clinical Trial of NPI-001 for the Treatment of Retinitis Pigmentosa Associated with Usher Syndrome | Retinal Degeneration Fund [retinaldegenerationfund.org]
NPI-001 Demonstrates Superior Neuroprotective Effects in Preclinical Models for Retinal Degeneration
Fort Worth, TX – Preclinical data for NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), reveals a significant neuroprotective advantage over its parent compound, N-acetylcysteine (NAC), in models of retinal degeneration. Developed by Nacuity Pharmaceuticals, NPI-001 is an investigational therapy targeting oxidative stress in neurodegenerative diseases, with a primary focus on retinitis pigmentosa (RP) associated with Usher syndrome.[1][2][3] The enhanced efficacy of NPI-001 is attributed to its improved bioavailability and greater cell permeability, allowing for more potent antioxidant activity within retinal cells.[4][5][6]
Oxidative stress is a key pathological mechanism in many neurodegenerative disorders, leading to cellular damage and apoptosis. NPI-001 exerts its neuroprotective effects by boosting the levels of glutathione, the body's primary endogenous antioxidant.[1][2][7] This mechanism helps to mitigate the damaging effects of reactive oxygen species on retinal cells. Preclinical studies have demonstrated that NPI-001 is more effective than NAC in preserving photoreceptor function and structure in animal models of RP.[4]
Comparative Efficacy of NPI-001 (NACA) vs. N-acetylcysteine (NAC)
In preclinical studies using animal models of retinitis pigmentosa, NPI-001 (NACA) has consistently shown superior performance in preserving retinal function compared to NAC. One key measure of retinal health is the photopic electroretinogram (ERG) b-wave amplitude, which reflects the activity of cone photoreceptors. In a head-to-head comparison, orally administered NACA resulted in a 50% higher mean photopic ERG b-wave amplitude at all stimulus intensities compared to NAC-treated mice.[4] Furthermore, the b-wave amplitude in the NACA-treated group was over four times greater than that of the control group, indicating significant preservation of cone function.[4]
| Compound | Mean Photopic ERG b-wave Amplitude vs. NAC | Mean Photopic ERG b-wave Amplitude vs. Control | Reference |
| NPI-001 (NACA) | 50% higher | > 4-fold greater | [4] |
| N-acetylcysteine (NAC) | - | - | [4] |
A study on retinal cell cultures also demonstrated a general rank order of antioxidant activity, with NPI-001 being greater than or equal to NPI-002 (another antioxidant from Nacuity) and both being more potent than NAC.[4] In models of lead and glutamate-induced toxicity, NACA also showed better chelating and antioxidant properties than NAC, which was attributed to its higher lipophilicity and ability to cross the blood-brain barrier.[8]
Experimental Protocols
The preclinical validation of NPI-001 involved established animal models of retinitis pigmentosa, specifically the rd1+/+ and rd10+/+ mouse models.[4] These models are characterized by progressive photoreceptor degeneration, mimicking the human disease.
A representative experimental protocol for evaluating the neuroprotective effects of NPI-001 would involve the following steps:
-
Animal Model: Utilize rd10+/+ mice, a well-characterized model for autosomal recessive retinitis pigmentosa.
-
Treatment Groups:
-
NPI-001 (NACA) treated group
-
N-acetylcysteine (NAC) treated group
-
Placebo control group
-
-
Drug Administration: Oral administration of the respective compounds daily for a specified duration, starting before or at the onset of significant photoreceptor degeneration.
-
Efficacy Assessment:
-
Electroretinography (ERG): Perform photopic and scotopic ERG at defined time points to measure the electrical responses of the retina's rods and cones, providing a functional assessment of photoreceptor health.
-
Histology: At the end of the study, collect retinal tissues for histological analysis to quantify the number of surviving photoreceptors and assess the overall retinal structure.
-
Biochemical Analysis: Measure markers of oxidative stress and glutathione levels in retinal tissue to confirm the mechanism of action.
-
-
Statistical Analysis: Compare the outcomes between the treatment and control groups using appropriate statistical methods to determine the significance of the observed neuroprotective effects.
Visualizing the Path to Neuroprotection
The following diagrams illustrate the proposed mechanism of action of NPI-001 and a typical experimental workflow for its preclinical validation.
Caption: Proposed mechanism of action for NPI-001 (NACA).
Caption: Experimental workflow for preclinical validation.
The promising preclinical data for NPI-001 has been foundational for its advancement into clinical trials. Nacuity Pharmaceuticals has completed a Phase 1/2 clinical trial (SLO-RP) for NPI-001 in patients with retinitis pigmentosa associated with Usher syndrome, which has reported positive data showing a significant slowing of photoreceptor loss.[1][9] These findings provide clinical validation for the neuroprotective potential of NPI-001 observed in preclinical models.
References
- 1. nacuity.com [nacuity.com]
- 2. Nacuity Pharmaceuticals Achieves Target Enrollment for Phase 1/2 Clinical Trial of NPI-001 for the Treatment of Retinitis Pigmentosa Associated with Usher Syndrome | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 3. Nacuity Pharmaceuticals Granted U.S. FDA Fast Track Designation for NPI-001 (N-acetylcysteine amide) Tablets for the Treatment of Retinitis Pigmentosa | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 4. nacuity.com [nacuity.com]
- 5. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 6. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optometrytimes.com [optometrytimes.com]
- 8. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savesightnoweurope.org [savesightnoweurope.org]
NPI-001 Poised to Enter a Diverse Landscape of Emerging Therapies for Retinitis Pigmentosa
Fort Worth, TX – Nacuity Pharmaceuticals' NPI-001, an oral antioxidant therapy, is demonstrating significant promise in slowing photoreceptor degeneration in patients with retinitis pigmentosa (RP), a group of inherited retinal diseases that lead to progressive vision loss. Recent positive data from the Phase 1/2 SLO-RP clinical trial have positioned NPI-001 as a noteworthy candidate in a rapidly evolving therapeutic landscape. This guide provides a detailed comparison of NPI-001 against other emerging treatment modalities for RP, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of innovation in this field.
NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA), operates through a mechanism of action centered on reducing oxidative stress, a key pathological factor in RP.[1][2] By boosting the levels of glutathione, the body's primary endogenous antioxidant, NPI-001 aims to protect retinal cells from oxidative damage and slow the progression of the disease.[3][4] This gene-agnostic approach holds the potential for broad applicability across the diverse genetic landscape of RP.[5][6]
The recently concluded SLO-RP trial, a randomized, placebo-controlled, multicenter study, evaluated the efficacy and safety of NPI-001 in 49 patients with RP associated with Usher syndrome.[5][7] The results were encouraging, showing a greater than 50% reduction in the rate of photoreceptor loss, as measured by Ellipsoid Zone (EZ) Area, in the NPI-001 treated group compared to placebo over two years.[5][8] While the secondary endpoint of retinal sensitivity did not reach statistical significance, a favorable trend showing a nearly 30% slower loss of visual function was observed in the treatment arm.[5][7] The therapy was found to be safe and well-tolerated.[5]
Comparative Analysis of Emerging RP Therapies
The field of RP therapeutics is marked by a variety of innovative approaches, each with its own distinct mechanism and target patient population. These can be broadly categorized into gene therapies, stem cell therapies, and other neuroprotective strategies.
| Therapy Class | Specific Agent/Product | Mechanism of Action | Target Population | Key Efficacy Data |
| Antioxidant | NPI-001 (Nacuity Pharmaceuticals) | Boosts glutathione to reduce oxidative stress in retinal cells.[1][3] | Gene-agnostic, broad RP population.[5][6] | >50% slowing of photoreceptor loss (EZ Area) over 2 years in Phase 1/2 trial.[5][8] |
| Gene Therapy | Luxturna (Spark Therapeutics) | Delivers a functional copy of the RPE65 gene.[9] | Patients with biallelic RPE65 mutation-associated retinal dystrophy.[9] | Significant improvement in vision, including navigation and light sensitivity.[9] |
| OCU400 (Ocugen) | AAV-delivery of NR2E3 gene to restore retinal homeostasis.[9] | Gene-agnostic, broad RP population. | Phase 3 clinical trial ongoing.[3] | |
| MCO-010 (Nanoscope Therapeutics) | Optogenetic therapy to confer light-sensing capabilities to remaining retinal cells.[4][6] | Patients with advanced RP, regardless of the underlying genetic mutation.[4][6] | Up to 50% of patients gained three lines of vision in a Phase 2b/3 trial.[4] | |
| Botaretigene sparoparvovec (Johnson & Johnson/MeiraGTx) | AAV-mediated delivery of the RPGR gene.[9] | Patients with X-linked RP due to RPGR mutations.[9] | Improvements in retinal sensitivity and visual function in Phase 1/2 trials.[9] | |
| AGTC-501 (Beacon Therapeutics) | AAV-based therapy delivering the full RPGR gene.[9] | Patients with X-linked RP.[9] | Phase 2/3 clinical trial ongoing.[9] | |
| Stem Cell Therapy | CD34+ Stem Cells (UC Davis Health) | Autologous stem cells home to damaged retinal tissue to potentially reduce degeneration.[5] | Gene-agnostic, broad RP population.[10] | Phase 1 trial showed safety and potential therapeutic benefits.[5] |
| OpCT-001 (BlueRock Therapeutics) | Induced pluripotent stem cell (iPSC)-derived photoreceptor precursor cells for transplantation.[11] | Patients with primary photoreceptor diseases like RP.[11] | FDA clearance for Phase 1/2 clinical trial.[11] |
Experimental Protocols of Key Clinical Trials
A closer examination of the experimental designs of pivotal clinical trials provides deeper insights into the evaluation of these emerging therapies.
NPI-001: The SLO-RP Phase 1/2 Trial
-
Study Design: A randomized, double-masked, placebo-controlled, multicenter trial.[5][8]
-
Patient Population: 49 patients with retinitis pigmentosa associated with Usher syndrome.[5][8]
-
Intervention: Oral administration of NPI-001 (500mg/day) or placebo for 24 months.[5][7]
-
Primary Efficacy Endpoint: Change in Ellipsoid Zone (EZ) Area, a measure of photoreceptor health, assessed by spectral-domain optical coherence tomography (SD-OCT).[5]
-
Secondary Efficacy Endpoint: Change in retinal sensitivity as measured by microperimetry.[5]
MCO-010: Phase 2b/3 RESTORE Trial
-
Study Design: A randomized, double-masked, sham-controlled trial.[6]
-
Patient Population: 27 patients with severe vision loss due to retinitis pigmentosa.[4][6]
-
Intervention: A single intravitreal injection of MCO-010 (high or low dose) or a sham procedure.[4]
-
Primary Efficacy Endpoint: Change in best-corrected visual acuity (BCVA).[6]
-
Original Primary Endpoint: Multi-Luminance Mobility Test (MLMT).[6]
Visualizing the Mechanisms and Workflows
To further elucidate the scientific underpinnings of NPI-001, the following diagrams illustrate its proposed signaling pathway and the workflow of its clinical evaluation.
Conclusion
NPI-001 represents a promising, gene-agnostic approach to treating retinitis pigmentosa by targeting a fundamental pathological mechanism: oxidative stress. The positive results from the SLO-RP trial are a significant step forward, and the planned confirmatory trial will be crucial in further establishing its efficacy and safety profile.[5] In comparison to other emerging therapies, NPI-001's oral administration offers a convenient and non-invasive treatment option. The diverse landscape of RP therapeutics, encompassing gene-specific, gene-agnostic, and cell-based strategies, underscores the multifaceted efforts to combat this debilitating disease. As these innovative therapies progress through clinical development, the potential for preserving and restoring vision for individuals with retinitis pigmentosa continues to grow, offering hope for a brighter future.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Retinitis Pigmentosa Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Early-stage trial finds stem cell therapy for retinitis pigmentosa is safe [health.ucdavis.edu]
- 6. retinaaustralia.com.au [retinaaustralia.com.au]
- 7. Recent Advances of Stem Cell Therapy for Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Treatments for Retinitis Pigmentosa - American Academy of Ophthalmology [aao.org]
- 9. 8 Emerging Gene Therapies for Retinitis Pigmentosa Treatment [delveinsight.com]
- 10. google.com [google.com]
- 11. Stem Cell Therapy Gets FDA Approval for Clinical Trials - Fighting Blindness Canada (FBC) [fightingblindness.ca]
Independent Validation of Nacuity's NPI-001 Clinical Trial Data: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of Nacuity's NPI-001 with alternative therapeutic strategies for retinitis pigmentosa (RP), aimed at researchers, scientists, and drug development professionals. The analysis is based on publicly available clinical trial data and scientific publications.
Executive Summary
Nacuity Pharmaceuticals' NPI-001, a novel antioxidant therapy, has demonstrated promising results in a Phase 1/2 clinical trial for retinitis pigmentosa (RP) associated with Usher syndrome. The trial, known as SLO-RP, showed that NPI-001 significantly slowed photoreceptor loss, a key indicator of disease progression.[1][2][3][4] This guide compares the clinical trial data of NPI-001 with another antioxidant therapy, N-acetylcysteine (NAC), and the FDA-approved gene therapy, Luxturna (voretigene neparvovec).
NPI-001 and NAC represent a gene-agnostic approach, aiming to mitigate oxidative stress, a common pathway in various forms of RP.[1][5] In contrast, Luxturna is a gene-specific therapy, targeting a rare form of RP caused by mutations in the RPE65 gene.[6][7] The following sections provide a detailed comparison of their mechanisms of action, clinical trial designs, and efficacy and safety data.
Mechanism of Action
A fundamental difference between these therapies lies in their approach to treating RP.
-
NPI-001 (N-acetylcysteine amide - NACA): This proprietary formulation of N-acetylcysteine amide acts as a potent antioxidant.[1][5] It works by boosting the levels of glutathione, the body's primary endogenous antioxidant, to protect retinal cells from oxidative damage.[1][5][6][8] Oxidative stress is a key contributor to the degeneration of photoreceptor cells in RP.[1]
-
N-acetylcysteine (NAC): Similar to NPI-001, NAC is an antioxidant that reduces oxidative stress.[1] Preclinical studies have shown that NAC can slow cone degeneration in animal models of RP.[1]
-
Luxturna (voretigene neparvovec): This is a gene therapy that delivers a functional copy of the RPE65 gene directly to retinal cells.[6][9] This treatment is only effective for patients with confirmed biallelic RPE65 mutations, which account for a small percentage of all RP cases.[6][7]
Clinical Trial Comparison
The clinical development pathways for NPI-001, NAC, and Luxturna differ significantly in their design and primary objectives.
Data Presentation: Quantitative Comparison of Clinical Trials
| Feature | NPI-001 (SLO-RP Trial) | N-acetylcysteine (NAC Attack Trial) | Luxturna (Phase 3 Trial) |
| Phase | Phase 1/2 | Phase 3 | Phase 3 |
| Status | Completed | Ongoing | Completed |
| Primary Indication | Retinitis Pigmentosa associated with Usher Syndrome | Retinitis Pigmentosa | Retinal Dystrophy due to biallelic RPE65 mutations |
| Patient Population | 49 | ~438 | 20 (treatment group) |
| Dosage | 500 mg/day (oral tablets) | 1800 mg twice daily (oral) | 1.5 x 10¹¹ vector genomes (subretinal injection) |
| Duration | 24 months | 45 months | 1 year (primary endpoint) |
| Primary Efficacy Endpoint | Change in Ellipsoid Zone (EZ) Area | Slowing of vision loss | Change in bilateral multi-luminance mobility testing (MLMT) score |
| Key Efficacy Result | >50% reduction in photoreceptor loss | Results pending (interim readout expected in 2028) | 65% of patients passed MLMT at lowest light level (vs. 0% in control) |
| Safety | Safe and well-tolerated | Tolerable in Phase 1 | Ocular adverse events were mostly mild to moderate |
Experimental Protocols
NPI-001 (SLO-RP Trial): [1][2][3]
-
Study Design: A randomized, placebo-controlled, multicenter trial.
-
Participants: 49 patients with RP associated with Usher syndrome.
-
Intervention: Oral NPI-001 tablets or placebo administered twice daily for two years.
-
Primary Outcome Measures:
-
Ellipsoid Zone (EZ) Area: Measured by spectral-domain optical coherence tomography (SD-OCT) to assess photoreceptor health.
-
Retinal Sensitivity: Assessed by MAIA microperimetry to measure functional vision.
-
N-acetylcysteine (NAC Attack Trial): [2][3]
-
Study Design: A Phase 3, multicenter, randomized, double-masked, placebo-controlled study.
-
Participants: Approximately 438 patients with RP.
-
Intervention: Oral NAC (1800mg) or placebo taken twice daily for 45 months.
-
Primary Outcome Measures: To determine if oral NAC is safe and effective in slowing vision loss in patients with RP.
Luxturna (Phase 3 Trial): [9][10]
-
Study Design: A randomized, controlled, open-label trial.
-
Participants: 20 patients with inherited retinal dystrophy due to biallelic RPE65 mutations.
-
Intervention: A single subretinal injection of voretigene neparvovec in each eye.
-
Primary Outcome Measure: Change from baseline in the bilateral multi-luminance mobility test (MLMT) score at one year. The MLMT assesses a patient's ability to navigate a course in different light levels.
Efficacy and Safety Comparison
Efficacy
-
NPI-001: The SLO-RP trial demonstrated a statistically significant slowing of photoreceptor loss by more than 50% over two years in patients treated with NPI-001 compared to placebo.[1][2][4] While the effect on retinal sensitivity showed a favorable trend, it did not reach statistical significance at 24 months.[1][2]
-
NAC: The "NAC Attack" trial is ongoing, with final results expected after 2029.[2] A preceding Phase 1 trial in 30 RP patients showed that NAC was well-tolerated and resulted in small but statistically significant improvements in visual acuity and macular sensitivity in some cohorts.[5]
-
Luxturna: The Phase 3 trial showed a significant improvement in functional vision.[9][10] At one year, 65% of treated patients could navigate a mobility course at the lowest light level, compared to none in the control group.[9] The treatment effect has been shown to be durable for several years.[11]
Safety and Tolerability
-
NPI-001: The therapy was reported to be safe and well-tolerated at a dose of 500mg per day, with over 80% compliance.[1][2]
-
NAC: The Phase 1 trial found NAC to be well-tolerated, with some mild gastrointestinal adverse events that resolved spontaneously or with dose reduction.[5] The long-term safety is being evaluated in the "NAC Attack" trial.
-
Luxturna: The most common adverse events were ocular and generally mild to moderate, including elevated intraocular pressure, cataract, and retinal tear.[12]
Conclusion and Future Directions
Nacuity's NPI-001 has demonstrated a significant neuroprotective effect in a Phase 1/2 clinical trial, offering a promising gene-agnostic approach for the treatment of RP associated with Usher syndrome. Its mechanism of action, targeting oxidative stress, is similar to that of N-acetylcysteine, which is currently in a large-scale Phase 3 trial. The results of the "NAC Attack" trial will be crucial in further validating the antioxidant strategy for a broader RP population.
In contrast, Luxturna provides a proven, albeit highly specific, treatment for a subset of RP patients with RPE65 mutations. While transformative for eligible individuals, its applicability is limited.
The positive data from the SLO-RP trial support the further development of NPI-001. Nacuity plans to initiate a confirmatory study in 2026.[1][2] The continued investigation of both gene-agnostic and gene-specific therapies is essential to address the diverse genetic landscape of retinitis pigmentosa and provide a wider range of treatment options for patients.
References
- 1. UCSF Retinitis Pigmentosa Trial → Oral N-acetylcysteine for Retinitis Pigmentosa [clinicaltrials.ucsf.edu]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Phase 3 Clinical Trial of NAC Launched for RP Patients — Foundation Fighting Blindness [fightingblindness.org]
- 4. molinahealthcare.com [molinahealthcare.com]
- 5. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is LUXTURNA? - LUXTURNA® (voretigene neparvovec-rzyl) [luxturna.com]
- 7. 8 Emerging Gene Therapies for Retinitis Pigmentosa Treatment [delveinsight.com]
- 8. broadeye.org [broadeye.org]
- 9. aao.org [aao.org]
- 10. Voretigene Neparvovec in Retinal Diseases: A Review of the Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Gene Therapy for Inherited Retinal Dystrophy/Luxturna⢠[southcarolinablues.com]
Safety Operating Guide
Proper Disposal and Safe Handling of NPI-001 (N-acetylcysteine amide)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the proper disposal and handling of NPI-001, a proprietary formulation of N-acetylcysteine amide (NACA). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Summary of NPI-001 (N-acetylcysteine amide)
NPI-001 is an investigational drug being developed by Nacuity Pharmaceuticals. Its active pharmaceutical ingredient is N-acetylcysteine amide (NACA), a derivative of N-acetylcysteine (NAC).[1] NPI-001 is being studied for its potential to treat conditions related to oxidative stress, such as retinitis pigmentosa associated with Usher syndrome.[1][2] The mechanism of action of NPI-001 involves replenishing intracellular glutathione (GSH), a key antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).[3]
Quantitative Data: Physical and Chemical Properties of N-acetylcysteine amide (NACA)
The following table summarizes the key physical and chemical properties of N-acetylcysteine amide, the active ingredient in NPI-001.
| Property | Value | Reference |
| Molecular Formula | C5H10N2O2S | [4][5] |
| Molecular Weight | 162.21 g/mol | [4][5] |
| CAS Number | 38520-57-9 | [4][5] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | H2O: ≥20 mg/mL; DMSO: >40 mg/mL | |
| Storage Temperature | 2-8°C, desiccated | |
| Boiling Point | 308 °C (586 °F) | [4] |
| Density | 1.227 g/cm³ | [4] |
Disposal Procedures for NPI-001 (N-acetylcysteine amide)
Proper disposal of NPI-001 and its waste materials is crucial to prevent environmental contamination and ensure workplace safety. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling NPI-001 for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Solid Waste:
-
Collect unused NPI-001 powder and contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste (Solutions of NPI-001):
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable cleaning agent.
-
For larger quantities of liquid waste, consult your institution's EHS guidelines for chemical waste disposal. Do not pour NPI-001 solutions down the drain.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with NPI-001 should be placed in the designated hazardous waste container.
-
Reusable glassware should be decontaminated by washing thoroughly with an appropriate laboratory detergent and rinsing with copious amounts of water.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Experimental Protocol: Quantification of N-acetylcysteine amide (NACA) by HPLC
This protocol outlines a method for the quantitative analysis of NACA in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method is crucial for pharmacokinetic and metabolism studies.
Objective: To separate and quantify NACA in biological matrices.
Materials:
-
HPLC system with fluorescence detector
-
C18 reverse-phase HPLC column
-
N-(1-pyrenyl)maleimide (NPM) derivatizing agent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
o-phosphoric acid
-
Biological samples (e.g., plasma, tissue homogenate)
-
NACA standard
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For plasma, precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
For tissue, homogenize in a suitable buffer and follow with protein precipitation as described for plasma.
-
-
Derivatization:
-
To the supernatant, add a solution of NPM in acetonitrile.
-
Incubate the mixture at room temperature to allow for the derivatization of the thiol group of NACA. The reaction creates a fluorescent adduct.
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 376 nm.[6]
-
Use a gradient elution program with mobile phase A (e.g., 0.05% acetic acid in 70:30 acetonitrile:water) and mobile phase B (e.g., 0.47% o-phosphoric acid in 70:30 acetonitrile:water).[7]
-
Inject the derivatized sample onto the HPLC system.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of NACA standard.[6]
-
Integrate the peak area corresponding to the NACA-NPM adduct in the chromatograms of the samples and standards.
-
Calculate the concentration of NACA in the samples by comparing their peak areas to the standard curve.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of NPI-001 and a typical experimental workflow for its analysis.
References
- 1. Nacuity’s Emerging Anti-Oxidative Therapy Moves into Clinical Trial — Foundation Fighting Blindness [fightingblindness.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine amide | 38520-57-9 [chemicalbook.com]
- 4. Acetylcysteinamide - Wikipedia [en.wikipedia.org]
- 5. N-Acetylcysteine amide | C5H10N2O2S | CID 10176265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
Essential Safety and Logistical Information for Handling Process NPD® One–Step Germicidal Detergent
This document provides crucial safety protocols and logistical plans for the handling and disposal of Process NPD® One–Step Germicidal Detergent, a substance identified as a germicide, fungicide, virucide, detergent, and deodorizer concentrate for professional use.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
To mitigate risks of exposure and ensure personal safety when handling Process NPD® One–Step Germicidal Detergent, the following personal protective equipment is mandatory.
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full face shield are recommended.[1] | The concentrate is corrosive to eyes, and even diluted solutions can cause significant irritation.[2] |
| Hand Protection | Impermeable protective gloves (e.g., Rubber).[1][2] | The concentrate is corrosive to skin tissues, and prolonged contact with dilutions may cause irritation.[2] |
| Body Protection | Chemical-resistant suit, rubber apron, and boots.[1] | To prevent skin contact with the corrosive concentrate.[1] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus. | Required if ventilation is insufficient or established exposure limits are exceeded.[1][2] |
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of Process NPD® One–Step Germicidal Detergent.
Caption: Workflow for Safe Handling and Disposal of Process NPD®.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[2] Seek medical attention.[2] Wash contaminated clothing before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][2] If the person is conscious, give a large quantity of milk or water to drink.[2] Seek immediate medical attention.[2] |
Storage and Disposal
Storage: Store in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed when not in use.[1] Store away from incompatible materials such as metals, strong bases, strong oxidizers, strong acids, and reducing agents.[1]
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Small spills may be flushed to a sanitary sewer with large amounts of water.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
